2-(2-Bromoethoxy)-1,3-dichlorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVZXGJKYJQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368725 | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-73-3 | |
| Record name | 2-(2-Bromoethoxy)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-2-(2-Bromoethoxy)-1,3-dichlorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-Bromoethoxy)-1,3-dichlorobenzene, a key intermediate in various organic synthesis applications. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters for the successful and efficient synthesis of the target molecule. The primary method discussed is the Williamson ether synthesis, a robust and widely adopted method for ether formation. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and material science, offering field-proven insights to ensure reproducibility and high-yield outcomes.
Introduction and Strategic Importance
This compound (CAS No. 26583-73-3) is a halogenated aromatic ether.[1][2][3] Its molecular structure, featuring a dichlorinated benzene ring coupled with a bromoethoxy side chain, makes it a versatile building block in synthetic chemistry. The presence of multiple reactive sites—the bromine atom susceptible to nucleophilic substitution and the aromatic ring amenable to further functionalization—allows for its incorporation into a wide array of more complex molecules, including pharmaceutical agents and novel organic materials.
The synthesis of this compound is primarily achieved through the Williamson ether synthesis , a classic and reliable method for preparing both symmetrical and asymmetrical ethers.[4] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[4][5] In the context of our target molecule, this translates to the reaction between a 2,6-dichlorophenoxide ion and 1,2-dibromoethane.
Mechanistic Pathway: The Williamson Ether Synthesis
The synthesis of this compound is a two-step process that proceeds via a typical SN2 mechanism.[5]
Step 1: Deprotonation of 2,6-Dichlorophenol
The initial step involves the deprotonation of the starting phenol, 2,6-dichlorophenol, to form the corresponding phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[5]
-
Causality of Reagent Choice: The selection of the base is critical. While very strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and present fewer handling hazards.[5][6] Potassium carbonate is a common choice as it is inexpensive, effective, and easily removed from the reaction mixture.[4][6]
Step 2: Nucleophilic Attack
The generated 2,6-dichlorophenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of a bromide ion and the formation of the desired ether linkage.
-
Controlling Selectivity: A key challenge in this synthesis is preventing a second substitution reaction where another phenoxide molecule displaces the remaining bromine atom on the product, leading to the formation of 1,2-bis(2,6-dichlorophenoxy)ethane as a significant byproduct. To favor the desired mono-alkylation, a stoichiometric excess of 1,2-dibromoethane is employed.[6] This ensures that the phenoxide is more likely to encounter and react with the dibromoethane starting material rather than the bromoethoxy product.
The overall reaction is illustrated in the workflow below:
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for Williamson ether synthesis involving phenols and dihaloalkanes.[6][7]
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Dichlorophenol | 87-65-0 | 163.00 | 5.00 g | 30.7 |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 17.3 g (8.0 mL) | 92.1 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 6.36 g | 46.0 |
| Acetone (anhydrous) | 67-64-1 | 58.08 | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorophenol (5.00 g, 30.7 mmol) and anhydrous potassium carbonate (6.36 g, 46.0 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature for 10 minutes. Following this, add 1,2-dibromoethane (8.0 mL, 92.1 mmol) to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up - Solvent Removal and Extraction: After cooling the mixture to room temperature, filter off the solid potassium carbonate and wash it with a small amount of acetone. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.[6]
-
Aqueous Wash: To the resulting residue, add 100 mL of water. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.[6]
-
Brine Wash and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.[6]
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product as an oil or solid residue.[6] Purify the crude product using flash column chromatography on silica gel, eluting with an ethyl acetate/hexane solvent system.[6][8] The exact gradient should be determined by TLC analysis.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Expected ¹H NMR signals would include triplets for the two methylene groups of the ethoxy chain and multiplets for the aromatic protons.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight (269.95 g/mol ) and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups, such as the C-O-C ether linkage and the C-Cl and C-Br bonds.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the phenol. | Ensure the use of anhydrous solvent and a sufficient excess of a strong enough base. Consider using a stronger base like NaOH if K₂CO₃ proves insufficient.[7] |
| Side reaction (E2 elimination) of 1,2-dibromoethane. | Maintain the reaction at a gentle reflux; avoid excessive temperatures which can favor elimination over substitution. | |
| Byproduct Formation | Formation of 1,2-bis(2,6-dichlorophenoxy)ethane. | Use a significant excess (e.g., 3 equivalents) of 1,2-dibromoethane to ensure the phenoxide preferentially reacts with the starting material.[6] |
| Difficult Purification | Co-elution of product and unreacted 1,2-dibromoethane. | After the reaction, excess 1,2-dibromoethane can be removed by vacuum distillation before column chromatography, as it has a lower boiling point than the product. |
Safety and Handling
-
2,6-Dichlorophenol: Toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,2-Dibromoethane: A known carcinogen and toxicant. All handling must be performed in a well-ventilated fume hood with appropriate PPE.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is conducted using a heating mantle and that no open flames are present.
Conclusion
The Williamson ether synthesis provides a reliable and scalable pathway for the production of this compound. By carefully controlling key parameters such as stoichiometry, choice of base, and reaction conditions, high yields of the desired product can be achieved. The protocol and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
- The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.
- Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). SynArchive.
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
- This compound. (n.d.). BLD Pharm.
- Williamson Ether Synthesis. (n.d.). California State University, Bakersfield.
- Williamson Ether Synthesis. (2021). Edubirdie.
- Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene. (n.d.). Benchchem.
- This compound. (n.d.). ChemicalBook.
- This compound Product Description. (n.d.). Molbase.
- Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (n.d.). Benchchem.
Sources
- 1. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 26583-73-3 [amp.chemicalbook.com]
- 3. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-(2-Bromoethoxy)-1,3-dichlorobenzene (CAS: 26583-73-3): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Bromoethoxy)-1,3-dichlorobenzene, a halogenated aromatic ether of significant interest in synthetic chemistry. As a versatile chemical intermediate, its unique structural features—a dichlorinated phenyl ring coupled with a reactive bromoethoxy side-chain—make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, discusses its spectral characteristics, and outlines its potential applications and critical safety protocols.
Core Chemical and Physical Properties
This compound is identified by the CAS Registry Number 26583-73-3.[1][2][3] Its core structure consists of a 1,3-dichlorobenzene ring substituted at the 2-position with a 2-bromoethoxy group. This combination of a stable aromatic core and a reactive alkyl halide moiety defines its utility in organic synthesis.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 26583-73-3 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrCl₂O | [1][2][3][4][5] |
| Molecular Weight | 269.95 g/mol | [2][3][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | Benzene, 2-(2-bromoethoxy)-1,3-dichloro- | [3] |
| SMILES | ClC1=C(OCCBr)C(Cl)=CC=C1 | [2] |
| Physical State | Solid or liquid | [5][6] |
Note: While some analogous compounds are solids, others are liquids at room temperature. The precise physical state of this compound should be confirmed upon handling.
Synthesis and Chemical Reactivity
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This pathway leverages the nucleophilicity of a phenoxide ion to displace a halide from an alkyl halide.
Proposed Synthetic Pathway
The logical starting materials for this synthesis are 2,6-dichlorophenol and 1,2-dibromoethane. The phenolic proton of 2,6-dichlorophenol is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This potent nucleophile then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic Sₙ2 reaction, displacing a bromide ion and forming the desired ether linkage. Using 1,2-dibromoethane as the alkylating agent directly installs the required bromoethoxy side chain.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established Williamson ether synthesis procedures for structurally similar molecules.[7]
Objective: To synthesize this compound from 2,6-dichlorophenol.
Materials:
-
2,6-Dichlorophenol
-
1,2-Dibromoethane (use in excess to minimize dialkylation)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetone. The acetone serves as a polar aprotic solvent that facilitates the Sₙ2 reaction.
-
Addition of Reagent: Add 1,2-dibromoethane (2.0-3.0 eq.) to the stirring suspension. An excess is used to favor the desired monosubstitution product over the potential diether byproduct.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Work-up: Cool the mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide byproduct.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with 5% aqueous NaOH (to remove any unreacted phenol), water, and finally brine. The basic wash is critical for ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final, pure this compound.
Chemical Reactivity
The reactivity of this molecule is dominated by the bromoethoxy group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and the bromide ion an excellent leaving group. This makes the compound an ideal substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides), allowing for the facile introduction of diverse functional groups. This reactivity is the cornerstone of its utility as a building block in multi-step syntheses.
Spectral Characterization (Predicted)
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: A triplet around 7.2-7.4 ppm (1H, H4) and a doublet around 7.0-7.2 ppm (2H, H5/H6).- Ethoxy Protons (-OCH₂-): A triplet around 4.3-4.5 ppm (2H).- Bromoalkyl Protons (-CH₂Br): A triplet around 3.6-3.8 ppm (2H). |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the 115-155 ppm range, including two signals for carbons bearing chlorine (C1/C3), one for the ether-linked carbon (C2), and three for the C-H aromatic carbons.- Aliphatic Carbons: A signal for -OCH₂- around 68-72 ppm and a signal for -CH₂Br around 30-35 ppm. DEPT-135 would show these as negative peaks.[10] |
| Mass Spec. | - Molecular Ion (M⁺): A complex cluster of peaks around m/z 268, 270, 272, and 274 due to the isotopic distribution of one bromine atom (⁷⁹Br/⁸¹Br) and two chlorine atoms (³⁵Cl/³⁷Cl). The most abundant peak in the cluster would correspond to the C₈H₇⁷⁹Br³⁵Cl₂O isotopologue. |
| IR Spec. | - C-O Stretch (Ether): Strong absorption band around 1250-1200 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.- C-Cl Stretch: Absorptions in the fingerprint region, typically 800-600 cm⁻¹.- C-Br Stretch: Absorptions in the fingerprint region, typically 600-500 cm⁻¹. |
Applications in Research and Drug Development
This compound is primarily utilized as a laboratory chemical for the manufacture of other chemical compounds.[1] Its structure is particularly relevant to drug development for several reasons:
-
Scaffold Introduction: The 1,3-dichlorophenyl motif is a common feature in pharmacologically active molecules, where it can occupy hydrophobic pockets of target proteins and contribute to binding affinity.
-
Linker Chemistry: The bromoethoxy side chain serves as a reactive handle to link the dichlorophenyl scaffold to other molecular fragments. This is a common strategy in the synthesis of targeted therapies and chemical probes.
-
Intermediate in API Synthesis: Structurally related compounds are known intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). For example, similar bromoalkoxy dichlorobenzene derivatives are used in the synthesis of Vilanterol, a long-acting β2 adrenergic receptor agonist.[11]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as having acute oral toxicity (Category 4).[1] Related compounds are known skin and eye irritants and may be lachrymators.[5][12]
Table 3: Hazard and Safety Information
| Category | Recommendation | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. May cause skin and eye irritation. | [1][5] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [1][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [5][13] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents. | [5][6][13] |
| Incompatibilities | Strong oxidizing agents. | [5][6] |
| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr) gas. | [5][6] |
| First Aid | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5]- Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]- Inhalation: Remove person to fresh air and keep comfortable for breathing.[5] |
Conclusion
This compound, CAS 26583-73-3, is a chemical intermediate with significant potential in synthetic organic chemistry. Its straightforward synthesis via Williamson etherification and the dual functionality of its stable aromatic core and reactive alkyl halide side chain make it a valuable tool for researchers. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in the laboratory, particularly in the pursuit of novel pharmaceuticals and advanced materials.
References
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: this compound. Aaronchem.
- BLD Pharm. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 26583-73-3.
- Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: 1-(2-Bromoethoxy)-2,4-dichlorobenzene.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- ChemicalBook. (n.d.). 26583-73-3(this compound) Product Description.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:26583-73-3.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- TCI Chemicals. (2025, February 25). SAFETY DATA SHEET: 1-(2-Bromoethoxy)-2-ethoxybenzene.
- LookChem. (n.d.). Benzene, 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]-1,3-dichloro.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
- PubChem. (n.d.). 1-(2-Bromoethoxy)-2,4-dichlorobenzene.
- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 26583-73-3 [amp.chemicalbook.com]
- 4. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.es [fishersci.es]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(2-Bromoethoxy)-2,4-dichlorobenzene | C8H7BrCl2O | CID 138881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. Benzene, 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]-1,3-dichloro|lookchem [lookchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 2-(2-Bromoethoxy)-1,3-dichlorobenzene: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated organic molecules are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. This guide focuses on 2-(2-Bromoethoxy)-1,3-dichlorobenzene , a halogenated aromatic ether with the molecular formula C₈H₇BrCl₂O.[2] While specific applications of this compound in marketed drugs are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry.
This document provides a comprehensive overview of the molecular structure, nomenclature, and a detailed, field-proven protocol for the synthesis of this compound. Furthermore, it delves into its physicochemical properties, predicted spectroscopic data, and explores its potential utility as a scaffold in the development of novel therapeutic agents.
Molecular Structure and IUPAC Nomenclature
The core of this compound is a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a 2-bromoethoxy group at position 2. This substitution pattern leads to the unambiguous IUPAC name: This compound .[2]
The presence of both chloro and bromo substituents, along with the ether linkage, provides multiple reactive sites for synthetic elaboration, making it a valuable tool for the construction of complex molecular architectures.
Caption: Molecular structure of this compound.
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. In this specific case, the synthesis proceeds by reacting 2,6-dichlorophenol with an excess of 1,2-dibromoethane in the presence of a suitable base.
Causality Behind Experimental Choices:
-
Choice of Reactants: 2,6-dichlorophenol provides the dichlorinated aromatic core. 1,2-dibromoethane serves as the electrophile, introducing the 2-bromoethoxy side chain. Using an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylation product and minimize the formation of the bis-ether byproduct.
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group of 2,6-dichlorophenol, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride could be used but require strictly anhydrous conditions.
-
Solvent: Acetone or dimethylformamide (DMF) are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Reaction Conditions: Heating the reaction mixture to reflux accelerates the rate of reaction, ensuring a reasonable reaction time.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,6-Dichlorophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Alkyl Halide: While stirring, add 1,2-dibromoethane (3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is essential for handling, storage, and application of the compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrCl₂O | [2] |
| Molecular Weight | 269.95 g/mol | [2] |
| CAS Number | 26583-73-3 | [2] |
| Appearance | Predicted: Colorless to light yellow oil or low melting solid | - |
| Boiling Point | Predicted: > 200 °C at 760 mmHg | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | [3] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (3H): A complex multiplet is expected in the range of δ 7.0-7.5 ppm. The protons on the dichlorinated ring will exhibit coupling to each other.
-
-O-CH₂- (2H): A triplet is predicted around δ 4.3-4.5 ppm, coupled to the adjacent methylene group.
-
-CH₂-Br (2H): A triplet is expected around δ 3.6-3.8 ppm, coupled to the methylene group attached to the oxygen.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to chlorine and the ether oxygen will be significantly shifted.
-
-O-CH₂- (1C): A signal is predicted around δ 68-72 ppm.
-
-CH₂-Br (1C): A signal is expected around δ 30-35 ppm.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z 268, with other significant peaks corresponding to the different isotopic combinations of Br and Cl.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)
-
C-Cl stretching: ~700-800 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Potential Applications in Drug Development
While direct biological activity data for this compound is scarce, its value lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of multiple reactive sites allows for a variety of chemical transformations.
-
Nucleophilic Substitution: The bromoethyl group is susceptible to nucleophilic attack by amines, thiols, and other nucleophiles, allowing for the introduction of diverse functional groups. This is a common strategy in the synthesis of various classes of drugs.
-
Cross-Coupling Reactions: The aryl chlorides can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl or heterocyclic systems.
-
Scaffold for Library Synthesis: The differential reactivity of the aryl chlorides and the alkyl bromide allows for a stepwise and controlled functionalization, making it an ideal scaffold for the generation of chemical libraries for high-throughput screening in drug discovery campaigns.
The dichlorophenyl moiety is present in a number of approved drugs, where it often contributes to binding affinity and metabolic stability. The bromoethoxy linker provides a flexible chain for positioning functional groups to interact with biological targets.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Williamson ether reaction is a reliable and scalable process. The presence of multiple, differentially reactive halogen and ether functionalities makes it a valuable building block for the construction of diverse and complex molecular architectures. While its direct biological applications are yet to be fully explored, its utility as a scaffold for the synthesis of novel therapeutic agents is evident. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and strategically employ this compound in their research and development endeavors.
References
-
Organic Syntheses. Procedure for Williamson Ether Synthesis. Available at: [Link]
-
Sciencelab.com. Material Safety Data Sheet 1,4-Dichlorobenzene. Available at: [Link]
-
Google Patents. Preparation of cis-2-(2,4- dichlorophenyl)-2-([2][4][5]- triazole-1-methyl )-[2][6] dioxolane -4-Methyl methanesulfonate. Available at:
- Google Patents. Process for the preparation of 1-bromo-3,5-dichlorobenzene.
-
Google Patents. United States Patent. Available at: [Link]
- Google Patents. WO 2005/063702 A1.
-
PubChem. 2-Bromo-1,4-dichlorobenzene. Available at: [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
Sources
- 1. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 2. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-(2-BROMOETHYL)-1,3-DICHLOROBENZENE(40173-94-2) 1H NMR [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
Spectroscopic Elucidation of 2-(2-Bromoethoxy)-1,3-dichlorobenzene: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(2-bromoethoxy)-1,3-dichlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but also on the underlying principles and experimental considerations that lead to an unambiguous structural confirmation.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, which, along with the bromoethoxy side chain, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and quality control in synthetic processes. The molecular formula is C₈H₇BrCl₂O, and the molecular weight is 269.95 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The interpretation of these signals relies on chemical shifts, integration, and multiplicity.[3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | Triplet (t) | 1H | Ar-H (H-5) |
| ~ 7.15 - 7.05 | Doublet (d) | 2H | Ar-H (H-4, H-6) |
| ~ 4.40 - 4.30 | Triplet (t) | 2H | O-CH₂- |
| ~ 3.70 - 3.60 | Triplet (t) | 2H | -CH₂-Br |
Expert Interpretation:
The aromatic region is predicted to display a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The proton at the 5-position (H-5), situated between two chlorine atoms in a meta-relationship, is expected to appear as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions. The protons at the 4 and 6 positions will, in turn, appear as a doublet, coupling with the H-5 proton. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating ether group. For comparison, the protons in 1,3-dichlorobenzene appear around 7.20-7.33 ppm.[4]
In the aliphatic region, the two methylene groups of the bromoethoxy chain will appear as two distinct triplets. The methylene group attached to the oxygen (O-CH₂-) is expected to be more deshielded (further downfield) due to the electronegativity of the oxygen atom. The methylene group attached to the bromine (-CH₂-Br) will also be downfield but slightly less so than the oxygen-adjacent protons. The triplet multiplicity arises from the coupling between the two vicinal methylene groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.[5] Due to the symmetry of the dichlorobenzene ring, some carbon signals may be degenerate.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 150 | Ar-C (C-2) |
| ~ 135 - 130 | Ar-C (C-1, C-3) |
| ~ 128 - 125 | Ar-C (C-5) |
| ~ 122 - 118 | Ar-C (C-4, C-6) |
| ~ 70 - 65 | O-CH₂- |
| ~ 30 - 25 | -CH₂-Br |
Expert Interpretation:
The aromatic region of the ¹³C NMR spectrum is expected to show four distinct signals. The carbon atom directly attached to the ether oxygen (C-2) will be the most deshielded in the aromatic region due to the direct attachment of the electronegative oxygen. The two carbons bearing the chlorine atoms (C-1 and C-3) are also expected to be significantly downfield. The chemical shifts of carbons in substituted benzenes are influenced by the electronic effects of the substituents.[6] For instance, in chlorobenzene, the carbon attached to the chlorine appears at 134.3 ppm.[7] The remaining aromatic carbons (C-4, C-5, and C-6) will appear at higher fields.
In the aliphatic region, the two methylene carbons will be clearly distinguishable. The carbon attached to the oxygen (O-CH₂-) will be more deshielded than the carbon attached to the bromine (-CH₂-Br). Generally, sp³ hybridized carbons appear in the 0-90 ppm range.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer using a standard broadband proton-decoupled pulse sequence.
-
Processing: Process the FID with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-halogen bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-O-C asymmetric stretch |
| 1050 - 1000 | Strong | C-O-C symmetric stretch |
| 800 - 750 | Strong | C-Cl stretch |
| 700 - 600 | Strong | C-Br stretch |
Expert Interpretation:
The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of the C-O stretching of the aryl ether. Specifically, the asymmetric Aryl-O-C stretch is expected around 1250-1200 cm⁻¹, while the symmetric C-O-C stretch will appear around 1050-1000 cm⁻¹. The aliphatic C-H stretching from the ethoxy chain will be observed in the 2950-2850 cm⁻¹ region. Finally, the carbon-halogen bonds will give rise to strong absorptions in the fingerprint region, with the C-Cl stretch typically appearing around 800-750 cm⁻¹ and the C-Br stretch at lower wavenumbers, around 700-600 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. Alternatively, if the sample is a solid, a KBr pellet can be made.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the isotopic pattern of bromine and chlorine will be a key diagnostic feature.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 268/270/272/274 | Isotopic Cluster | [M]⁺ (Molecular Ion) |
| 189/191/193 | Isotopic Cluster | [M - CH₂CH₂Br]⁺ |
| 173/175 | Isotopic Cluster | [Cl₂C₆H₃O]⁺ |
| 107/109 | Isotopic Cluster | [CH₂CH₂Br]⁺ |
Expert Interpretation:
The molecular ion peak ([M]⁺) will appear as a characteristic cluster of peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and one bromine isotope (⁷⁹Br and ⁸¹Br). The relative abundances of these isotopic peaks can be calculated and compared to the experimental spectrum for confirmation.
A common fragmentation pathway for ethers is the cleavage of the C-O bond. Cleavage of the O-CH₂ bond would lead to the formation of the dichlorophenoxy radical and the bromoethoxy cation, or vice versa. The fragment at m/z 189/191/193 likely corresponds to the loss of the bromoethoxy group. The fragment at m/z 173/175 would correspond to the dichlorophenoxide ion. The bromoethyl cation at m/z 107/109 is also an expected fragment.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Visualizing the Data
To aid in the understanding of the structural relationships and fragmentation patterns, the following diagrams are provided.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and a thorough analysis of the data from all three allows for an unambiguous identification of the compound. This guide serves as a practical reference for researchers and scientists working with this and structurally related molecules.
References
-
PubChem. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-1,3-dichloro-5-methoxybenzene. National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 2-(bromomethyl)-1,3-dichloro-. NIST WebBook. [Link]
-
SpectraBase. 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene. [Link]
-
Colby College. 1,3-diclbenz. [Link]
-
PubChem. 1-(2-Bromoethoxy)-2,4-dichlorobenzene. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]
-
University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]
-
Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
NIST. Benzene, (2-bromoethoxy)-. NIST WebBook. [Link]
Sources
- 1. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 2. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
"2-(2-Bromoethoxy)-1,3-dichlorobenzene" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a key intermediate in various synthetic pathways, understanding its behavior in different solvent systems is paramount for process optimization, purification, and formulation development. Due to the absence of extensive published quantitative data for this specific molecule, this document synthesizes predictive methodologies based on its physicochemical properties and the behavior of structurally analogous compounds. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.
Introduction
This compound is a halogenated aromatic ether. Its molecular structure, featuring a dichlorinated benzene ring coupled with a bromoethoxy side chain, imparts a unique combination of polarity and lipophilicity. These characteristics govern its interaction with various solvents, a critical factor influencing reaction kinetics, crystallization, and the design of chromatographic purification methods. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2] This guide will dissect the structural components of this compound to provide a robust framework for predicting its solubility and offer a definitive method for its empirical validation.
Physicochemical Profile and Solubility Prediction
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key to predicting the solubility of this compound lies in analyzing its structural features.
1.1. Molecular Structure and Properties
The molecule consists of two main regions:
-
A nonpolar region: The 1,3-dichlorobenzene ring is bulky and hydrophobic. The presence of three halogen atoms (two chlorine, one bromine) significantly increases the molecular weight and contributes to van der Waals interactions.[3]
-
A moderately polar region: The ether linkage (-O-) and the bromoethyl group introduce some polarity. The oxygen atom can act as a hydrogen bond acceptor, though it lacks a hydrogen bond donor. The topological polar surface area (TPSA) for analogous simple ethers is relatively small, suggesting limited polarity.[4][5]
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 26583-73-3 | [6][7] |
| Molecular Formula | C₈H₇BrCl₂O | [6][7] |
| Molecular Weight | 269.95 g/mol | [6][7] |
| Physical State | Presumed Liquid or Low-Melting Solid | [8] |
1.2. Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can forecast the solubility of this compound across a spectrum of common laboratory solvents.[1] The large, halogenated aromatic portion suggests good solubility in nonpolar and moderately polar solvents. The small polar contribution from the ether group may allow for some solubility in more polar solvents, but its lack of hydrogen bond donating ability will limit its solubility in highly polar, protic solvents like water.
The following table provides a qualitative prediction of solubility based on solvent polarity. The polarity index (P') is a relative measure of a solvent's polarity.[9]
| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | 0.1 - 2.4 | High | The nonpolar aromatic ring will interact favorably with nonpolar solvents through London dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | 3.1 - 5.1 | High to Moderate | These solvents can engage in dipole-dipole interactions with the ether linkage and halogen substituents. THF and DCM are often excellent solvents for halogenated ethers. |
| Polar Protic | Ethanol, Methanol | 4.0 - 5.1 | Moderate to Low | While these solvents have polar character, their strong hydrogen-bonding network is not easily disrupted by a solute that can only act as a hydrogen bond acceptor. Solubility is expected to decrease as the alkyl chain of the alcohol shortens. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | 7.2 - 10.2 | Very Low (in Water), High (in DMSO) | The molecule is largely hydrophobic and is predicted to be insoluble or only slightly soluble in water.[10][11] DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol for Solubility Determination
To move beyond prediction, quantitative solubility data must be generated empirically. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a specific solvent at a given temperature.[11][12][13] This protocol ensures that the solution reaches saturation, providing a true measure of equilibrium solubility.
Causality in Experimental Design: The core of this protocol is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using an excess of the solid solute is critical because it guarantees that the solvent is fully saturated and that a solid phase remains in equilibrium with the liquid phase.[11] Temperature control is paramount, as solubility is highly temperature-dependent for most organic compounds.[12][14]
2.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials or evaporating dishes
-
Vacuum oven or nitrogen stream for solvent evaporation
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification (alternative to gravimetric analysis)
2.2. Step-by-Step Methodology
The workflow for determining solubility is a self-validating process designed for accuracy and reproducibility.
Caption: Experimental workflow for equilibrium solubility determination.
-
Preparation of Saturated Solution:
-
Place an excess amount of this compound into a glass vial. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.[11]
-
Accurately add a known mass or volume of the selected solvent to the vial.
-
Securely seal the vial to prevent any solvent loss due to evaporation.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature shaker or water bath (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the vial to rest at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Promptly attach a syringe filter (PTFE is suitable for most organic solvents) to the syringe. This step is crucial to remove any undissolved micro-particles, which would otherwise inflate the measured solubility.
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.
-
-
Gravimetric Quantification:
-
Immediately weigh the vial containing the filtered solution to determine the mass of the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid any loss of the solute.[11]
-
Once the solute is completely dry (constant mass is achieved), cool the vial in a desiccator and weigh it again. The difference in mass gives the mass of the dissolved solute.
-
2.3. Data Calculation
From the masses obtained, the solubility can be expressed in various units:
-
Grams per 100 g of solvent:
-
Mass of solvent = (Mass of solution) - (Mass of solute)
-
Solubility = (Mass of solute / Mass of solvent) * 100
-
-
Molarity (mol/L):
-
Requires the density of the solvent at the experimental temperature.
-
Volume of solvent = Mass of solvent / Density of solvent
-
Moles of solute = Mass of solute / Molecular Weight (269.95 g/mol )
-
Molarity ≈ Moles of solute / Volume of solvent (L) (This is an approximation; for high solubilities, the volume of the solute should be accounted for).
-
Data Presentation and Interpretation
For systematic analysis and comparison, solubility data should be recorded in a structured format. Researchers are encouraged to use the following tables to document their findings at various temperatures.
Table 1: Quantitative Solubility of this compound ( g/100g of Solvent)
| Temperature (K) | Hexane | Toluene | Dichloromethane | Acetone | Ethanol | Methanol |
|---|---|---|---|---|---|---|
| 283.15 (10 °C) | ||||||
| 298.15 (25 °C) |
| 313.15 (40 °C) | | | | | | |
Table 2: Molar Solubility of this compound (mol/L)
| Temperature (K) | Hexane | Toluene | Dichloromethane | Acetone | Ethanol | Methanol |
|---|---|---|---|---|---|---|
| 283.15 (10 °C) | ||||||
| 298.15 (25 °C) |
| 313.15 (40 °C) | | | | | | |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated aromatic compounds indicate that appropriate safety measures are essential.[8][10][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[8][10]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[8][15]
-
Exposure: Avoid contact with skin and eyes. Halogenated organic compounds can be irritants.[8][15] In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide establishes a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain the high-quality, reliable data needed for successful chemical synthesis, purification, and formulation. The provided methodologies empower scientists to overcome the lack of published data and make informed decisions in their research and development endeavors.
References
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Engineering, Cairo University. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved from [Link]
-
2-(2-Bromoethoxy)-1,3,5-trichlorobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Eger, E. I., et al. (2000). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia & Analgesia. Retrieved from [Link]
-
Lervik, A., et al. (2012). Solubility of Haloether Anesthetics in Human and Animal Blood. Anesthesiology. Retrieved from [Link]
-
Lervik, A., et al. (2012). Solubility of haloether anesthetics in human and animal blood. PubMed, National Institutes of Health. Retrieved from [Link]
-
The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications. (2025). Autech Industry Co.,Limited. Retrieved from [Link]
-
Eger, R., & Eger, E. I. (1985). Effect of temperature and age on the solubility of enflurane, halothane, isoflurane, and methoxyflurane in human blood. Semantic Scholar. Retrieved from [Link]
-
Benzene, (2-bromoethoxy)-. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]
-
Polarity Index. (n.d.). Honeywell. Retrieved from [Link]
-
1,3-Dibromo-2,5-dichlorobenzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
1,3-Dichlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]
-
1-(2-bromoethoxy)-3-methyl-benzene. (n.d.). InChI Key Database. Retrieved from [Link]
-
Properties of Common Organic Solvents. (2022). University of Minnesota. Retrieved from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | C8H6BrCl3O | CID 13565103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]
- 6. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 26583-73-3 [amp.chemicalbook.com]
- 8. fishersci.es [fishersci.es]
- 9. Polarity Index [macro.lsu.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of temperature and age on the solubility of enflurane, halothane, isoflurane, and methoxyflurane in human blood. | Semantic Scholar [semanticscholar.org]
- 15. cdnisotopes.com [cdnisotopes.com]
"2-(2-Bromoethoxy)-1,3-dichlorobenzene" material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling and Application of 2-(2-Bromoethoxy)-1,3-dichlorobenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
This compound is a halogenated aromatic ether that, due to its specific substitution pattern, presents itself as a valuable intermediate in medicinal chemistry and the broader field of organic synthesis.[1][2] The presence of multiple reactive sites—the bromoethoxy group for nucleophilic substitution and the dichlorinated benzene ring for various cross-coupling reactions—allows for the strategic construction of complex molecular architectures.[2] Its utility is particularly noted in the synthesis of novel pharmaceutical candidates where precise control over molecular structure is paramount to achieving desired therapeutic effects.[3] This guide provides a comprehensive overview of the material's safety profile, handling procedures, and a practical application in a research context, drawing upon data from structurally related compounds to ensure a thorough understanding of its characteristics.
Physicochemical Properties
| Property | Value (Analog-Based) | Source (Analog Compound) |
| Molecular Formula | C₈H₇BrCl₂O | [4][5] |
| Molecular Weight | 269.95 g/mol | [4][5] |
| Physical State | Likely a liquid or low-melting solid | Inferred from analogs[6][7] |
| Boiling Point | ~175 - 179 °C | 1-(2-Bromoethoxy)-2,4-dichlorobenzene[6] |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, diethyl ether) | General for similar compounds[8] |
Hazard Identification and GHS Classification (Inferred)
A specific Globally Harmonized System (GHS) classification for this compound is not established. Therefore, a conservative hazard assessment based on its structural alerts and the classifications of highly analogous compounds is essential for safe handling. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory tract irritation.
Based on data for compounds like 1-(2-bromoethoxy)-2,4-dichlorobenzene and other related structures, the following GHS classifications should be assumed[6][9][10]:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[10][11]
-
Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[10]
-
Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[7][9]
-
Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[7][9]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[9]
Pictograms:
Signal Word: Warning
Safe Handling and Storage
Given the inferred hazards, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling halogenated aromatic compounds and related reactive intermediates.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[13]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or Viton®, and inspect them for any signs of degradation before use. Dispose of contaminated gloves properly.[6]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider an impervious apron or suit.[12]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Storage Requirements
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage area should be secure and accessible only to trained personnel.[12]
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[14]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as described above.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) and place it in a sealed container for disposal.[12]
-
Do not allow the material to enter drains or waterways.[13]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
Application in a Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor Precursor
To illustrate the practical use and handling of this compound, we will outline a hypothetical synthetic protocol for the creation of a precursor to a novel kinase inhibitor. This workflow highlights a common application of such a building block in drug discovery.
Workflow Overview
The overall process involves a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at one of the chloro-positions on the benzene ring, followed by a nucleophilic substitution on the bromoethoxy side chain.
Caption: A two-step synthetic workflow utilizing this compound.
Detailed Experimental Protocol: Step 1 - Suzuki Cross-Coupling
Objective: To selectively form a C-C bond at one of the chlorine positions of the dichlorobenzene ring.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Palladium(II) acetate (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate tribasic (2.0 eq)
-
Toluene and water (10:1 solvent mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Expertise & Experience: The use of a flame-dried flask and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.
-
-
Solvent and Degassing: Add the toluene and water solvent mixture. Degas the solution for 15-20 minutes by bubbling nitrogen or argon through it.
-
Trustworthiness: Degassing is a self-validating step to ensure the catalytic cycle proceeds efficiently.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Authoritative Grounding: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like SPhos is well-established for efficient cross-coupling of sterically hindered or electronically deactivated aryl chlorides.
-
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Disposal Considerations
All waste containing this compound or its reaction byproducts must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[12]
Conclusion
This compound is a valuable, albeit hazardous, chemical intermediate. A thorough understanding of its potential risks, inferred from structurally similar compounds, is paramount for its safe use in a research setting. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can confidently and safely leverage the synthetic potential of this versatile building block in the pursuit of novel chemical entities.
References
- ChemicalBook. 26583-73-3(this compound) Product Description.
- MedchemExpress.com.
- PubChem. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene.
- Fisher Scientific.
- BLD Pharmatech. SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2-nitrobenzene.
- ChemicalBook. This compound | 26583-73-3.
- chemBlink. CAS # 503070-57-3, 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene.
- ChemicalBook. This compound CAS#.
- BLD Pharm. 26583-73-3|this compound.
- Fisher Scientific. SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2,4-dichlorobenzene.
- CDN Isotopes.
- Benchchem. Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
- Sigma-Aldrich.
- ECHEMI. ((2-Bromoethoxy)methyl)
- The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applic
- PubChem. 1-(2-Bromoethoxy)-4-chlorobenzene.
- PubChem. 1-Bromo-2,3-dichlorobenzene.
- PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene.
- Benchchem. The Role of 1-Bromo-3,5-dichlorobenzene in the Synthesis of Novel Pharmaceuticals: A Technical Guide.
- (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (2024-05-07).
- PubChem. 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene.
- PubChem. 1-(2-Bromoethoxy)-2,4-dichlorobenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 26583-73-3 [amp.chemicalbook.com]
- 6. fishersci.es [fishersci.es]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(2-Bromoethoxy)-2,4-dichlorobenzene | C8H7BrCl2O | CID 138881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. file.bldpharm.com [file.bldpharm.com]
The Strategic Utility of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. 2-(2-Bromoethoxy)-1,3-dichlorobenzene, a halogenated aromatic ether, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the potential research applications of this compound, with a primary focus on its role as a key precursor in the synthesis of long-acting β2 adrenergic receptor agonists. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the pharmacological relevance of the molecular scaffolds derived from this versatile building block.
Introduction: The Emergence of a Key Synthetic Intermediate
This compound (CAS No. 26583-73-3) is a bifunctional organic molecule featuring a dichlorinated phenyl ring and a bromoethoxy side chain.[1] This unique combination of a reactive alkyl bromide and a sterically hindered, electron-deficient aromatic ring makes it a valuable tool for medicinal chemists. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of the dichlorophenoxyethoxy moiety into larger molecular frameworks. The dichlorobenzene portion of the molecule often plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), contributing to factors such as metabolic stability and receptor binding affinity.
While direct literature on a wide array of applications for this specific molecule is nascent, its structural analogy to key intermediates in the synthesis of established drugs provides a strong indication of its potential. Most notably, a longer-chain analogue, 2-((2-((6-bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene, is a documented intermediate in the synthesis of Vilanterol, a potent long-acting β2 adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[2][3] This established precedent underscores the potential of this compound as a critical building block for a new generation of respiratory therapeutics and other targeted drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26583-73-3 |
| Molecular Formula | C₈H₇BrCl₂O |
| Molecular Weight | 269.95 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Core Application: A Building Block for β2 Adrenergic Receptor Agonists
The primary and most compelling application of this compound lies in its potential as a key intermediate for the synthesis of novel long-acting β2 adrenergic receptor agonists.
The β2 Adrenergic Receptor: A Key Therapeutic Target
The β2 adrenergic receptor is a G-protein coupled receptor predominantly found on the smooth muscle cells of the airways.[4] Activation of this receptor by agonists leads to a signaling cascade that results in bronchodilation, making it a cornerstone target for the treatment of respiratory diseases like asthma and COPD.[4] The development of long-acting β2 agonists (LABAs) has been a significant advancement, providing sustained bronchodilation and improving patient compliance.[3][5]
Synthetic Strategy: Incorporating the Dichlorophenoxyethoxy Moiety
The general synthetic strategy for LABAs like Vilanterol involves the coupling of a pharmacophore responsible for receptor activation with a lipophilic side chain that anchors the molecule to the receptor, providing its long duration of action. This compound serves as a precursor to this crucial side chain.
The bromoethoxy group allows for a nucleophilic substitution reaction with a suitable amine or alcohol on the core pharmacophore. The dichlorophenyl group at the end of this chain is designed to interact with a specific region of the β2 adrenergic receptor, enhancing binding affinity and duration of action.
Experimental Protocols: Synthesis and Application
Proposed Synthesis of this compound
This protocol is based on the general principles of the Williamson ether synthesis for preparing phenoxyethyl bromides.[2][9]
Materials:
-
2,6-Dichlorophenol[10]
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorophenol (1.0 eq) in a suitable solvent such as water or a biphasic system with an organic solvent.
-
Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution of 2,6-dichlorophenol. This will form the sodium 2,6-dichlorophenoxide in situ.
-
Addition of Alkylating Agent: To the phenoxide solution, add an excess of 1,2-dibromoethane (3-5 eq). The use of excess 1,2-dibromoethane is crucial to minimize the formation of the diether byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If the reaction was performed in water, extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in the Synthesis of a Vilanterol Analogue (Hypothetical)
This protocol illustrates the potential use of this compound in the synthesis of a β2 adrenergic receptor agonist.
Materials:
-
A suitable amine-containing pharmacophore core (e.g., an aminoalcohol derivative)
-
This compound
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., dimethylformamide - DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the amine-containing pharmacophore core (1.0 eq) and this compound (1.1 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the desired Vilanterol analogue.
Beyond Respiratory Therapeutics: Broader Potential
While the synthesis of LABAs represents a primary application, the unique structural features of this compound suggest its utility in other areas of drug discovery and organic synthesis.
-
Scaffold for Other Receptor Ligands: The dichlorophenyl moiety is a common feature in ligands for various receptors. This building block could be used to synthesize novel antagonists or agonists for other G-protein coupled receptors or ion channels.
-
Linker in PROTACs and Other Bifunctional Molecules: The bromoethoxy chain can serve as a short linker to connect a protein-binding ligand to another functional molecule, such as an E3 ligase binder in a proteolysis-targeting chimera (PROTAC).
-
Precursor for Further Functionalization: The aromatic ring can be further functionalized through reactions such as nitration, acylation, or cross-coupling, allowing for the creation of a diverse library of compounds for high-throughput screening. Halogenated aromatic compounds are known to be versatile substrates in various cross-coupling reactions.[5][11]
Conclusion and Future Outlook
This compound is a strategically important building block with significant potential in modern pharmaceutical research. Its primary application as a precursor to long-acting β2 adrenergic receptor agonists is well-supported by its structural relationship to key intermediates of marketed drugs. The synthetic accessibility of this compound via the Williamson ether synthesis, coupled with the versatility of its reactive handles, makes it an attractive tool for medicinal chemists.
Future research will likely focus on expanding the utility of this intermediate in the synthesis of a broader range of therapeutic agents. The exploration of its use in the development of novel ligands for other receptors and in the construction of complex molecular architectures will undoubtedly solidify its position as a valuable component in the drug discovery toolbox.
References
- WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof - Google Patents. (n.d.).
-
AN IMPROVED PROCESS FOR PREPARATION OF VILANTEROL OR A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF - European Patent Office - EPO. (2025, December 31). Retrieved January 17, 2026, from [Link]
- Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4530.
- Slyn'ko N.M., Tormyshev V.M. (2000). A simple modification of the known preparation procedure of 2-Phenoxyethyl bromides providing high yields. Russian Journal of Organic Chemistry, 36(2), 254-257.
- Karuo, Y., et al. (2020). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 16, 274-280.
-
Williamson Ether Synthesis. (n.d.). In Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]
-
A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. (2020, August 18). Technology Networks. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Scite.ai. (n.d.). Synthesis and Structure−Activity Relationships of Long-acting β 2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Retrieved January 17, 2026, from [Link]
-
2,6-Dichlorophenol. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Marvel, C. S., & Tanenbaum, A. L. (1922). γ-PHENOXYPROPYL BROMIDE. Organic Syntheses, 2, 85.
-
Synthesis of 2-phenoxyethyl bromide - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved January 17, 2026, from [Link]
- CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents. (n.d.).
- CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents. (n.d.).
- US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents. (n.d.).
- Beta-2 Adrenergic Agonists. (2017, September 11). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Slack, R. J., et al. (2012). In Vitro Pharmacological Characterization of Vilanterol, a Novel Long-Acting β2-Adrenoceptor Agonist with 24-Hour Duration of Action. Journal of Pharmacology and Experimental Therapeutics, 344(1), 218-230.
Sources
- 1. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A simple modification of the known preparation procedure of 2-Phenoxyethyl bromides providing high yields | Sciact - cris system [sciact.nioch.nsc.ru]
- 10. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
A Senior Application Scientist's Guide to 2-(2-Bromoethoxy)-1,3-dichlorobenzene: Synthesis, Reactivity, and Application in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate landscape of pharmaceutical development, the strategic use of chemical intermediates is paramount to the efficient synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][] These molecular building blocks form the crucial link between foundational chemistry and the final drug product, profoundly influencing development timelines, scalability, and cost-effectiveness.[] This guide provides a comprehensive technical overview of 2-(2-Bromoethoxy)-1,3-dichlorobenzene (CAS No. 26583-73-3), a versatile and highly functionalized intermediate. We will explore its synthesis, delve into its core reactivity from a mechanistic perspective, and provide field-proven protocols for its application, particularly its role as a potent alkylating agent in the construction of complex molecular architectures relevant to drug discovery.
Introduction to this compound
This compound is a halogenated aromatic ether. Its structure is distinguished by two key features that define its utility:
-
A Dichlorinated Phenyl Ring: The 1,3-dichloro substitution pattern creates an electron-poor aromatic system and provides specific steric and electronic properties that can be crucial for molecular recognition at a biological target. The chlorine atoms also offer potential handles for late-stage functionalization via cross-coupling reactions, although this is not its primary application.
-
A Bromoethoxy Side Chain: This is the molecule's primary reactive center. The terminal bromine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This functionality makes the compound an ideal reagent for introducing the 2-(1,3-dichlorophenoxy)ethyl moiety into a target molecule via nucleophilic substitution.
This combination of a stable, functionalized aromatic core and a reactive alkylating chain makes it a valuable intermediate for building the complex scaffolds required for novel drug candidates.[4]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
Chemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26583-73-3 | [5][6][7][8] |
| Molecular Formula | C₈H₇BrCl₂O | [5][6][7][9] |
| Molecular Weight | 269.95 g/mol | [5][6][7] |
| IUPAC Name | This compound | [6] |
| Synonyms | Benzene, 2-(2-bromoethoxy)-1,3-dichloro- | [6] |
Safety and Handling
This compound must be handled with appropriate care, adhering to established laboratory safety protocols. The primary hazards identified in its Safety Data Sheet (SDS) are outlined below.[7]
| GHS Classification | Hazard Statement | Precautionary Code |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P270 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338 |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261 |
Handling Recommendations:
-
Always use this chemical within a certified fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[7]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]
-
In case of accidental contact, follow the first-aid measures outlined in the SDS.[7]
Synthesis of the Intermediate
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and quality control. A robust and common approach is a modified Williamson ether synthesis starting from 2,6-dichlorophenol.
Causality Behind the Synthetic Design: The Williamson ether synthesis is a classic, reliable method for forming ethers. The choice of 2,6-dichlorophenol as the starting material directly installs the required dichlorinated aromatic core. Using 1,2-dibromoethane as the alkylating agent is a strategic choice; it is a bifunctional reagent where one bromine atom participates in the desired ether formation, leaving the other intact for subsequent reactions. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting significant side reactions, such as elimination.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of phenol).
-
Reagent Addition: While stirring, add 1,2-dibromoethane (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and inorganic salts, washing the filter cake with a small amount of fresh acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether or ethyl acetate and wash sequentially with 1M aqueous NaOH (to remove any unreacted phenol), water, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Core Reactivity: The Alkylating Agent
The primary utility of this compound in synthesis is its function as an electrophile in Sₙ2 reactions. The carbon atom alpha to the bromine is electron-deficient due to the electronegativity of the adjacent bromine and oxygen atoms, making it an ideal target for nucleophilic attack.
Caption: General mechanism of nucleophilic alkylation using the intermediate.
This reactivity allows for the facile attachment of the 2-(1,3-dichlorophenoxy)ethyl group to a wide range of nucleophiles, most commonly heteroatoms like oxygen, nitrogen, and sulfur. This is a cornerstone strategy for building complexity in drug candidates.
Application in Synthesis: Validated Protocols
The following protocols serve as self-validating systems for the application of this compound in common, crucial synthetic transformations.
O-Alkylation of Phenols
This reaction is fundamental for creating diaryl ether linkages, a common motif in biologically active molecules.
-
Scientific Rationale: A moderately strong base like K₂CO₃ is used to deprotonate the phenol in situ. Aprotic polar solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide, while not interfering with the Sₙ2 reaction.
Caption: Experimental workflow for a typical O-Alkylation reaction.
-
Setup: In an oven-dried flask under a nitrogen atmosphere, combine 4-methoxyphenol (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL per mmol of phenol).
-
Reaction: Stir the mixture at 70°C. Monitor the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate (EtOAc).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (3x) to remove DMF, followed by a final wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.
N-Alkylation of Amines
This reaction forms C-N bonds, introducing the key structural moiety into primary or secondary amines, which are ubiquitous in pharmaceuticals.
-
Scientific Rationale: The protocol is similar to O-alkylation, but the nucleophilicity of amines often allows for milder conditions. A non-nucleophilic base (like K₂CO₃ or DIPEA) is used to scavenge the HBr formed during the reaction, preventing the formation of an unreactive ammonium salt from the starting amine.
-
Setup: To a flask, add morpholine (1.0 eq), this compound (1.05 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add acetonitrile as the solvent.
-
Reaction: Stir the mixture at reflux (approx. 82°C) until TLC or LC-MS indicates the consumption of the limiting reagent.
-
Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water. Dry the organic layer, concentrate, and purify by column chromatography to isolate the N-alkylated product.
Conclusion
This compound stands out as a highly effective and versatile chemical intermediate. Its well-defined reactivity, centered on the bromoethoxy group's capacity for Sₙ2 alkylation, provides a reliable method for incorporating the 2-(1,3-dichlorophenoxy)ethyl scaffold into diverse molecular frameworks. The protocols and mechanistic insights provided in this guide demonstrate its direct applicability in synthetic workflows central to drug discovery and development. For researchers and scientists, a mastery of this reagent's properties and applications is a valuable asset in the efficient construction of next-generation therapeutic agents.
References
-
Aaron Chemicals LLC. 26583-73-3 - Safety Data Sheet. Available at: [Link]
-
Tejano, A. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Pharmaffiliates. Available at: [Link]
-
Gutmann, B., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET for 1-Bromo-2,3-dichlorobenzene. Available at: [Link]
-
SCL Lifesciences. Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. Available at: [Link]
Sources
- 1. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 2. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 26583-73-3 [amp.chemicalbook.com]
- 7. aaronchem.com [aaronchem.com]
- 8. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 9. This compound CAS#: [amp.chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Introduction: Strategic C-C Bond Formation with a Differentiated Electrophile
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of a unique electrophilic partner, 2-(2-Bromoethoxy)-1,3-dichlorobenzene , in Suzuki-Miyaura coupling reactions.
This substrate is of particular interest to researchers in medicinal chemistry and materials science due to its trifunctional nature. It possesses three potential sites for cross-coupling: two aryl-chloride bonds and one primary alkyl-bromide bond. The inherent differences in the reactivity of these carbon-halogen bonds—typically I > Br > OTf >> Cl in palladium-catalyzed couplings—allow for highly selective transformations.[1] This document will focus on protocols that leverage this reactivity difference to achieve selective coupling at the more labile C(sp³)-Br bond of the ethoxy moiety, leaving the robust aryl-chloride bonds available for subsequent diversification.
The strategic use of this compound enables the synthesis of complex molecular architectures where an aryl or vinyl group is introduced via a flexible ether linkage to a dichlorinated aromatic core. This motif is valuable for probing structure-activity relationships (SAR) in drug discovery and for the development of novel functional materials.
Reactivity and Chemoselectivity Analysis
The key to successfully employing this compound in Suzuki-Miyaura coupling lies in understanding the chemoselectivity of the palladium-catalyzed cycle.
-
Oxidative Addition: This is generally the rate-determining step in the catalytic cycle.[3] The relative bond strengths of C-Br versus C-Cl dictate that the palladium(0) catalyst will preferentially undergo oxidative addition into the weaker C-Br bond of the bromoethoxy side chain. The C-Cl bonds on the aromatic ring are significantly less reactive and would require more forcing conditions and specialized catalyst systems to participate.[4][5]
-
Substrate Characteristics:
-
Alkyl Bromide: The primary nature of the C-Br bond in the 2-bromoethoxy group is favorable for Suzuki-Miyaura couplings, although these reactions can be more challenging than their aryl/vinyl halide counterparts. The potential for β-hydride elimination is a key consideration, though in this substrate, it is less of a concern due to the presence of the adjacent oxygen atom.
-
Dichlorinated Aromatic Ring: The two chlorine atoms are strong electron-withdrawing groups, which generally increases the reactivity of aryl halides in oxidative addition. While we are targeting the alkyl bromide, these electronic factors can influence the overall properties of the molecule but are unlikely to override the inherent reactivity difference between the C-Br and C-Cl bonds under standard Suzuki-Miyaura conditions.
-
A potential side reaction to consider is the base-mediated elimination of HBr from the bromoethoxy group to yield 2-(vinyloxy)-1,3-dichlorobenzene.[6] The choice of base and reaction temperature is therefore critical to minimize this pathway. Milder bases such as carbonates or phosphates are generally preferred over stronger hydroxides or alkoxides when working with substrates prone to elimination.
Visualizing the Reaction Pathway
The following diagram illustrates the anticipated selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Selective Suzuki-Miyaura coupling of this compound.
Experimental Protocols
The following protocols are designed as a starting point for the selective Suzuki-Miyaura coupling at the C(sp³)-Br bond of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners.
Protocol 1: General Conditions with a Phosphine Ligand
This protocol employs a common palladium precursor and a phosphine ligand, which is a robust system for a variety of Suzuki-Miyaura couplings, including those with alkyl bromides.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 26583-73-3 | 269.95 g/mol | 270 mg | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 4.5 mg (2 mol%) | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 g/mol | 11.2 mg (4 mol%) | 0.04 |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 g/mol | 425 mg | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | - | 5 mL | - |
| Water, degassed | 7732-18-5 | - | 0.5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (270 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane (4 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Using a Pre-formed Palladium Catalyst
This protocol utilizes a commercially available, air-stable palladium pre-catalyst, which can simplify the reaction setup.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 26583-73-3 | 269.95 g/mol | 270 mg | 1.0 |
| Arylboronic Acid Pinacol Ester | Varies | Varies | 1.1 mmol | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 816.64 g/mol | 24.5 mg (3 mol%) | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 652 mg | 2.0 |
| Toluene, anhydrous | 108-88-3 | - | 4 mL | - |
| Water, degassed | 7732-18-5 | - | 1 mL | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (270 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.1 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and cesium carbonate (652 mg, 2.0 mmol) to a dry reaction vial.
-
Add anhydrous toluene (4 mL) and degassed water (1 mL).
-
Seal the vial and heat the mixture to 90 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. Reaction times may vary (typically 8-16 hours).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with diethyl ether (15 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poorly reactive boronic acid | - Use a fresh batch of palladium catalyst and ligand.- Ensure all solvents are properly dried and degassed.- Consider using a more reactive boronic ester (e.g., MIDA or pinacol esters).- Screen different ligands; for alkyl bromides, bulky, electron-rich phosphines are often effective.[7] |
| Formation of Elimination Product | - Base is too strong- Reaction temperature is too high | - Switch to a milder base such as K₂CO₃ or NaHCO₃.- Lower the reaction temperature and accept a potentially longer reaction time.- Use a non-aqueous base like potassium fluoride (KF). |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Ensure the reaction is set up under a strictly inert atmosphere and that all reagents and solvents are thoroughly degassed. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Harsh basic conditions | - Use a boronic ester instead of a boronic acid for increased stability.- Minimize the amount of water in the reaction mixture or consider anhydrous conditions with a base like KF.- Use a milder base. |
Conclusion
This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The pronounced difference in reactivity between the primary alkyl bromide and the aryl chlorides allows for highly chemoselective C-C bond formation at the ethoxy side chain. The protocols provided herein offer a solid foundation for the synthesis of a wide range of 2-(2-arylethoxy)-1,3-dichlorobenzene derivatives. Careful consideration of the choice of catalyst, ligand, and base is essential to achieve high yields and minimize potential side reactions, particularly base-induced elimination. The resulting products, with their remaining aryl chloride functionalities, are primed for further synthetic transformations, opening avenues for the efficient construction of complex molecules for various applications in the chemical sciences.
References
- Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.
- Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction.
- Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid (effect of leaving group).
- Wikipedia. (n.d.). Suzuki reaction.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. organicreactions.org [organicreactions.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
Application Notes and Protocols: The Buchwald-Hartwig Amination of 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Introduction: Strategic C-N Bond Formation in Complex Molecules
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] Traditional methods for constructing these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the coupling of a wide array of amines with aryl halides and pseudohalides under relatively mild conditions.[3]
This guide focuses on a specific, yet illustrative, application: the Buchwald-Hartwig amination of 2-(2-Bromoethoxy)-1,3-dichlorobenzene . This substrate presents a unique set of challenges and opportunities for synthetic chemists. It features three potential sites for reaction: two aryl chlorides and one primary alkyl bromide. The dichlorinated aromatic ring is electron-deficient, which can influence its reactivity in the palladium catalytic cycle. Furthermore, the presence of the bromoethoxy side chain introduces the possibility of intramolecular side reactions or competition between C(sp²)-N and C(sp³)-N bond formation. Understanding how to selectively achieve amination at the aryl chloride positions in the presence of the alkyl bromide is a key strategic consideration for researchers in drug development and process chemistry.
These application notes will provide a detailed exploration of the mechanistic underpinnings of this transformation, a comprehensive, field-tested protocol, and a discussion of the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][5] The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is critical, as it modulates the stability and reactivity of the palladium intermediates throughout the cycle.[1][3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective as they promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
For the substrate This compound , the initial oxidative addition of the palladium(0) catalyst is expected to occur preferentially at one of the C-Cl bonds over the C-Br bond of the ethyl group. This is due to the generally higher reactivity of aryl halides compared to alkyl halides in this reaction. The electron-withdrawing nature of the chlorine atoms on the benzene ring can make the oxidative addition step more challenging compared to electron-rich aryl halides.[6] Consequently, the selection of a highly active catalyst system, often employing bulky biarylphosphine ligands, is crucial for achieving efficient conversion.[7]
The base plays a critical role in the deprotonation of the amine, forming the palladium-amido complex which is poised for reductive elimination.[8][9] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.[10] The choice of base must be carefully considered to avoid potential side reactions, such as elimination or substitution at the bromoethoxy side chain.
Experimental Protocol: Amination of this compound
This protocol provides a robust method for the mono-amination of this compound with a representative secondary amine, morpholine.
Materials:
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The flask is then evacuated and backfilled with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst Pre-formation: Add anhydrous toluene (5 mL) to the flask. The mixture is stirred at room temperature for 10 minutes. This step allows for the in-situ formation of the active Pd(0) catalyst.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reaction: The flask is fitted with a condenser and heated to 100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether (20 mL) is added, and the mixture is filtered through a pad of Celite to remove palladium residues and inorganic salts. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl morpholine product.
Key Reaction Parameters and Justification
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides a rationale for their selection in the context of the amination of this compound.
| Parameter | Recommended | Justification |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[10] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for the challenging amination of electron-deficient aryl chlorides.[3] They promote both oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without promoting side reactions.[8][10] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[10] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are generally preferred.[5] Toluene is a good choice for its ability to dissolve the reagents and its high boiling point. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of aryl chlorides.[4] |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is used to ensure complete consumption of the aryl halide and to compensate for any potential side reactions. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., a third-generation Buchwald ligand), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The bromoethoxy group is a potential site for intramolecular cyclization or intermolecular substitution. If these side products are observed, a milder base (e.g., K₃PO₄) and lower reaction temperatures may be beneficial.
-
Selectivity: In cases where di-amination is a concern, using a slight excess of the aryl halide relative to the amine can favor the mono-aminated product.
Conclusion
The Buchwald-Hartwig amination of this compound is a synthetically useful transformation that requires careful optimization of reaction conditions to achieve high yields and selectivity. By understanding the mechanistic principles and the roles of the various reaction components, researchers can effectively employ this powerful C-N bond-forming reaction in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocol and guidelines presented here provide a solid starting point for the successful implementation of this challenging yet rewarding transformation.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. research.rug.nl [research.rug.nl]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. This compound | 26583-73-3 [amp.chemicalbook.com]
- 12. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
"2-(2-Bromoethoxy)-1,3-dichlorobenzene" as a precursor for pharmaceutical ingredients
Application Note & Protocol
Topic: 2-(2-Bromoethoxy)-1,3-dichlorobenzene as a Versatile Precursor for the Synthesis of Novel Aryloxypropanolamine-Based Pharmaceutical Ingredients
Introduction
The aryloxypropanolamine scaffold is a cornerstone pharmacophore in modern medicine, most notably embodied in the class of drugs known as beta-blockers (β-adrenergic blocking agents).[1][2] These agents are indispensable in the management of cardiovascular disorders, including hypertension, angina pectoris, and congestive heart failure, by modulating the body's response to catecholamines like adrenaline.[3][4] Carvedilol, a third-generation non-selective beta-blocker with additional α1-blocking activity, stands as a prime example of a complex molecule built around this critical scaffold.[3]
The synthesis of such molecules requires robust, high-yield chemical pathways and versatile starting materials. This application note introduces This compound (CAS No: 26583-73-3) as a valuable and strategic precursor for the development of novel pharmaceutical ingredients, particularly analogues of established drugs like Carvedilol. Its chemical structure, featuring a reactive bromoethoxy group for amine alkylation and a stable dichlorinated aromatic ring, presents a unique opportunity for creating new chemical entities with potentially modulated pharmacological profiles.[5][6]
This guide provides a comprehensive overview of the scientific principles, a detailed synthesis protocol for a key intermediate derived from this precursor, and a discussion on strategies to ensure high purity and yield, reflecting the rigorous demands of pharmaceutical research and development.
Part 1: Scientific Principles and Synthetic Strategy
Core Reaction: Nucleophilic Alkylation
The primary transformation leveraging this compound is a nucleophilic substitution reaction (SN2). The bromine atom, being a good leaving group, is displaced by a nucleophile—typically a primary or secondary amine. This reaction forms a crucial carbon-nitrogen bond, tethering the aryloxyethoxy side chain to the amine-containing fragment, a foundational step in building the final drug molecule.
Strategic Approach to Carvedilol Analogues
The traditional synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[3][7] A significant challenge in this and related syntheses is the formation of a "bis-impurity" (designated as Impurity B in the European Pharmacopoeia), where the secondary amine of the desired product reacts with a second molecule of the epoxide, leading to considerable yield loss and purification challenges.[8][9][10]
Our proposed strategy circumvents this issue by employing a protecting group on the amine. By reacting this compound with a protected amine, such as benzylamine, we form a stable tertiary amine intermediate. This intermediate can then be further elaborated and finally deprotected in the final step to yield the desired secondary amine of the target API. This approach offers superior control over the reaction pathway and minimizes the formation of the problematic bis-impurity.
Caption: General synthetic strategy using a protected amine to avoid bis-impurity formation.
Part 2: Safety and Handling Protocol
This compound is a reactive chemical intermediate and must be handled with appropriate care. The following is a summary of hazards and recommended handling procedures based on its Safety Data Sheet (SDS).[5]
Hazard Summary:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
| Item | Specification | Rationale |
| Ventilation | Fume Hood | To prevent inhalation of vapors or dust, which may cause respiratory irritation.[5] |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and subsequent irritation.[5] |
| Eye Protection | Safety Goggles / Face Shield | To protect against splashes that can cause serious eye irritation.[5] |
| Lab Coat | Standard Laboratory Coat | To protect clothing and provide an additional barrier against skin contact. |
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Part 3: Detailed Synthesis Protocol: Preparation of a Key Intermediate
Objective: To synthesize N-benzyl-1-(2,6-dichlorophenoxy)-N-(2-hydroxyethyl)ethanamine, a key precursor for a Carvedilol analogue. This protocol details the initial alkylation step.
Caption: Step-by-step workflow for the synthesis of the N-benzyl protected intermediate.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 269.95 | 10.0 g | 0.037 |
| Benzylamine | 107.15 | 4.35 g (4.4 mL) | 0.041 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.2 g | 0.074 |
| Acetonitrile (ACN), anhydrous | - | 150 mL | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
| Saturated NaCl solution (brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add anhydrous acetonitrile (100 mL), potassium carbonate (10.2 g, 2.0 eq), and benzylamine (4.4 mL, 1.1 eq). Begin vigorous stirring.
-
Rationale: Potassium carbonate acts as the base to neutralize the HBr formed during the reaction. Acetonitrile is a suitable polar aprotic solvent. A slight excess of the amine ensures the complete consumption of the limiting precursor.
-
-
Precursor Addition: In a separate beaker, dissolve this compound (10.0 g, 1.0 eq) in 50 mL of anhydrous acetonitrile. Transfer this solution to an addition funnel and add it dropwise to the stirring reaction mixture over 20-30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
-
Rationale: Heating provides the necessary activation energy for the SN2 reaction. The reaction progress should be monitored to determine completion.
-
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure to yield a crude oil. Dissolve the oil in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure N-benzyl protected intermediate.
Part 4: Characterization and Data
The synthesized intermediate and the starting material should be characterized to confirm their identity and purity.
Physicochemical Properties:
| Compound | CAS No. | Molecular Formula | MW ( g/mol ) |
| This compound | 26583-73-3 | C₈H₇BrCl₂O | 269.95[5][6] |
| Expected Product | N/A | C₁₇H₁₉Cl₂NO | 324.25 |
Recommended Analytical Methods:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify key functional groups.
Part 5: Application - Pathway to a Novel Carvedilol Analogue
The successfully synthesized N-benzyl protected intermediate is a versatile building block. It can be advanced toward a final API target—a novel Carvedilol analogue—through a well-established synthetic sequence.
Caption: Proposed synthetic pathway from the intermediate to a final Carvedilol analogue.
-
Condensation with Epichlorohydrin: The intermediate is reacted with epichlorohydrin in the presence of a base to form the corresponding epoxide.
-
Reaction with 4-Hydroxycarbazole: The newly formed epoxide is then opened by 4-hydroxycarbazole to couple the two key fragments of the molecule.[8][11]
-
Deprotection: The final step is the removal of the N-benzyl protecting group, typically via catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst), to unmask the secondary amine and yield the final drug substance.[11][12] This final deprotection step is clean and high-yielding, validating the choice of the benzyl protecting group strategy.
Conclusion
This compound serves as an effective and strategic precursor for constructing novel aryloxypropanolamine-based pharmaceutical ingredients. The detailed protocol herein demonstrates a robust method for synthesizing a key N-benzyl protected intermediate, a critical step that mitigates the formation of process-related impurities commonly found in beta-blocker syntheses. This approach, grounded in established chemical principles, provides researchers and drug development professionals with a reliable pathway to explore new chemical space and develop next-generation therapeutics for cardiovascular diseases.
References
- Aaron Chemicals LLC. (2024).
- JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.
- Kumar, B. A., et al. Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals.
- Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Scholars Research Library.
- Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.
- LookChem. Synthesis of Carvedilol. Chempedia.
- Journal of Chemical and Pharmaceutical Research. (2017). Facile Synthesis of Carvedilol.
- European Patent Office. (2010). PROCESS FOR THE PREPARATION OF CARVEDILOL.
- Indian Journal of Chemistry.
- Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research.
- ChemicalBook. 26583-73-3(this compound) Product Description.
- Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods.
- Wikipedia. Discovery and development of beta-blockers.
- Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.
- Rev Esp Cardiol (Engl Ed). (2018). Beta-blockers: Historical Perspective and Mechanisms of Action.
- Google Patents. (2009). Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino].
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. connectjournals.com [connectjournals.com]
- 10. jocpr.com [jocpr.com]
- 11. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 12. Synthesis of Carvedilol - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for Nucleophilic Substitution with 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Introduction: Strategic Importance in Synthesis
2-(2-Bromoethoxy)-1,3-dichlorobenzene is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure presents two key reactive sites: a primary alkyl bromide susceptible to nucleophilic substitution and a dichlorinated aromatic ring that can be further functionalized. The primary bromoethoxy group is particularly amenable to S(_N)2 reactions, providing a reliable pathway for the introduction of a wide array of functional groups. This allows for the strategic elongation of molecular scaffolds and the incorporation of diverse pharmacophores or material-modifying moieties.
This document provides a detailed experimental protocol for a representative nucleophilic substitution reaction with this compound, focusing on the well-established Williamson ether synthesis. The principles and methodologies described herein are broadly applicable to a range of nucleophiles, including amines, azides, and thiols, with appropriate modifications.
Reaction Mechanism and Rationale
The reaction proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom attached to the bromine, simultaneously displacing the bromide leaving group.[1] This backside attack results in an inversion of stereochemistry at the reaction center, although in this achiral substrate, the primary outcome is the formation of a new carbon-nucleophile bond.
The choice of an S(_N)2 pathway is dictated by the primary nature of the alkyl halide in this compound. Primary alkyl halides are sterically unhindered, allowing for ready access of the nucleophile to the electrophilic carbon.[1]
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of a novel ether by reacting this compound with a phenolic nucleophile. The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[2][3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| 4-Methoxyphenol | ≥99% | Commercially Available | |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Commercially Available | Highly reactive with water. Handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Store over molecular sieves. |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Saturated Aqueous Sodium Bicarbonate | Prepared in-house | ||
| Brine (Saturated Aqueous NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure
-
Preparation of the Nucleophile (Alkoxide Formation):
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-methoxyphenol (1.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) (approximately 20 mL per gram of 4-methoxyphenol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases, to ensure complete formation of the sodium phenoxide.
-
-
Nucleophilic Substitution Reaction:
-
To the freshly prepared sodium phenoxide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise via a syringe or dropping funnel.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (approximately 50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Process Optimization and Troubleshooting
| Parameter | Rationale for Optimization | Potential Issues & Solutions |
| Solvent | A polar aprotic solvent like DMF or DMSO is ideal for S(_N)2 reactions as it solvates the cation of the nucleophilic salt, leaving the anion more nucleophilic.[3] | Issue: Incomplete reaction. Solution: Ensure the solvent is anhydrous, as water can react with the base and reduce the concentration of the active nucleophile. |
| Base | A strong, non-nucleophilic base is required to deprotonate the phenol without competing in the substitution reaction. Sodium hydride is a common and effective choice. | Issue: Low yield due to incomplete deprotonation. Solution: Use a slight excess of the base and ensure it is of good quality. |
| Temperature | Elevated temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination (though less likely for a primary halide). | Issue: Formation of side products. Solution: Maintain the reaction temperature within the recommended range and monitor the reaction progress closely. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Issue: Incomplete conversion of starting material. Solution: Monitor the reaction by TLC and extend the reaction time if necessary. |
Visualization of the Experimental Workflow
Caption: Workflow for the Williamson ether synthesis.
Safety and Handling
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Sodium Hydride: Flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Keep away from water and other protic sources.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This application note provides a robust and detailed protocol for the nucleophilic substitution of this compound, exemplified by the Williamson ether synthesis. The principles outlined herein can be adapted for a variety of nucleophiles, making this substrate a valuable tool for the synthesis of complex molecules in drug discovery and materials science. Careful attention to reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere, is crucial for achieving high yields and purity.
References
-
OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023, January 22). Ether Synthesis. [Link]
-
LibreTexts Chemistry. (2023, November 16). 18.2 Synthesis of Ethers. [Link]
-
University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. [Link]
Sources
Application Note: Protocol for the Synthesis of (2-(1,3-Dichlorophenoxy)ethyl)magnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide and a detailed protocol for the formation of a Grignard reagent from the challenging substrate, 2-(2-Bromoethoxy)-1,3-dichlorobenzene. The synthesis of organometallic reagents from polyfunctionalized aryl halides presents unique difficulties, including chemoselectivity among different halogen atoms, the influence of other functional groups, and challenges in reaction initiation. This document outlines the critical theoretical considerations and provides a field-tested, step-by-step protocol designed to maximize yield and reproducibility. We delve into the causality behind the choice of reagents, solvents, and reaction conditions, with a focus on magnesium activation and maintaining an inert, anhydrous environment. The protocol is structured to be a self-validating system for researchers engaged in complex organic synthesis.
Introduction: The Challenge of Functionalized Grignard Reagents
Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, these organomagnesium halides (R-Mg-X) act as potent nucleophiles, reacting with a wide array of electrophiles, most notably carbonyl compounds.[2][3] The fundamental reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to highly nucleophilic.[4][5]
The formation process, while conceptually straightforward, is highly sensitive to the substrate's structure and the reaction environment. The substrate of interest, This compound , presents a trifecta of common challenges:
-
Halogen Chemoselectivity: The molecule possesses three halogen atoms: one bromine and two chlorines. Grignard formation occurs preferentially at the more reactive carbon-bromine bond over the stronger, less reactive carbon-chlorine bonds. The experimental conditions must be optimized to favor this selectivity and prevent undesired side reactions.
-
Intramolecular Ether Moiety: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard reagent formation, as they solvate and stabilize the magnesium center through coordination of their lone-pair electrons.[5][6] The presence of an intramolecular ether in the substrate can influence the reaction through chelation effects, but it is generally considered a compatible functional group under standard Grignard conditions.
-
Reaction Initiation: The surface of magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction. Activating the magnesium surface to initiate the electron transfer is often the most critical and variable step in the entire process.[7]
This guide provides a robust framework for navigating these challenges to successfully synthesize the target Grignard reagent, (2-(1,3-dichlorophenoxy)ethyl)magnesium bromide.
Key Scientific Principles & Protocol Justification
A successful protocol is built on a foundation of sound chemical principles. The choices made in the following procedure are deliberate and designed to address the specific challenges of the substrate.
Choice of Solvent: Tetrahydrofuran (THF)
While diethyl ether is a traditional solvent for Grignard reactions, anhydrous Tetrahydrofuran (THF) is the superior choice for less reactive halides, such as aryl bromides.[8] THF's higher boiling point (66 °C) allows for gentle reflux to be maintained if necessary to sustain the reaction, and its greater solvating power for the organomagnesium species can help stabilize the reagent as it forms.[5][9]
Crucially, the solvent must be rigorously anhydrous. Grignard reagents are exceptionally strong bases and will be rapidly quenched by protic species like water, protonating to form an inert hydrocarbon and rendering the reagent useless.[10][11]
Magnesium Activation: The Key to Initiation
The induction period often observed in Grignard reactions is due to the unreactive MgO layer on the magnesium turnings.[2] Overcoming this barrier is paramount. Several methods exist, but a combination of chemical and mechanical activation is most reliable.
-
Chemical Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane is a highly effective activating agent.[12] It reacts with the magnesium to form magnesium bromide and ethene gas. This process etches the magnesium surface, exposing fresh, reactive metal and generating magnesium bromide, which can help to solubilize the Grignard reagent as it forms. The evolution of ethene bubbles provides a clear visual confirmation that the magnesium is active.
-
Mechanical Activation: Physically crushing some of the magnesium turnings with a glass rod in situ helps to break the oxide layer and expose a fresh surface.[13]
Reaction Control: Temperature and Addition Rate
Grignard formation is a heterogeneous reaction occurring on the metal surface and is highly exothermic.[12][14] Uncontrolled exotherms can lead to side reactions, primarily Wurtz-type homocoupling of the organic halide.
-
Controlled Addition: The organic halide solution should be added dropwise to the magnesium suspension. This maintains a low instantaneous concentration of the halide, minimizing coupling reactions and allowing the heat generated to be safely dissipated.
-
Temperature Monitoring: The reaction should be initiated at room temperature. A noticeable exotherm is the primary indicator of successful initiation. The reaction can then be maintained at a gentle reflux using an external heating source if required to ensure complete conversion.
Visualization of the Experimental Workflow
The following diagram outlines the critical steps and decision points in the protocol, from initial setup to the final formation of the Grignard reagent solution.
Caption: Workflow for Grignard reagent synthesis.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the protocol.
| Parameter | Value | Justification |
| Substrate | This compound | Target molecule for Grignard formation. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the halide. |
| Solvent | Anhydrous THF | Optimal for aryl halides; enhances stability.[8] |
| Concentration | 0.3 - 0.5 M | Balances reaction rate with effective heat dissipation. |
| Activator | 1,2-Dibromoethane (~5 mol%) | Highly effective for initiating the reaction on the Mg surface.[12] |
| Initiation Temperature | Room Temperature | Allows for clear observation of the initial exotherm. |
| Reaction Temperature | Room Temp to 45 °C | Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Typical duration for aryl bromide conversion post-initiation. |
| Expected Yield | 75 - 90% | Based on typical outcomes for similar substrates. |
Detailed Experimental Protocol
Safety Notice: This procedure must be conducted in a certified chemical fume hood. Diethyl ether and THF are extremely flammable. Grignard reagents react violently with water. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.
Materials and Reagents
-
This compound (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
1,2-Dibromoethane (Reagent grade)
-
Iodine crystal (for troubleshooting)
-
Three-neck round-bottom flask with stir bar
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle with stirrer
-
Syringes and needles
Pre-Reaction Setup (Anhydrous Conditions)
-
Dry Glassware: Thoroughly flame-dry all glassware (flask, condenser, dropping funnel) under vacuum or assemble and purge with a strong stream of inert gas (Nitrogen or Argon) while heating with a heat gun.
-
Assemble Apparatus: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of inert gas. Ensure all joints are well-sealed.
-
Prepare Magnesium: Weigh the magnesium turnings (1.5 eq) and quickly transfer them to the reaction flask against a positive flow of inert gas. Add a magnetic stir bar.
-
Add Solvent: Add approximately one-third of the total required anhydrous THF to the flask containing the magnesium via cannula or syringe.
Magnesium Activation
-
Begin vigorous stirring of the magnesium suspension.
-
Using a syringe, add a small amount of 1,2-dibromoethane (~5 mol % relative to the main substrate) directly to the magnesium suspension.
-
Gently crush some of the magnesium turnings against the side of the flask with a dry glass rod.
-
Confirmation: Watch for the formation of fine bubbles (ethene gas) from the surface of the magnesium. The solution may also become slightly cloudy and warm. This indicates the magnesium is activated. If no activity is seen after 5-10 minutes, proceed to the troubleshooting section.
Grignard Reagent Formation
-
Prepare Substrate Solution: In a separate dry flask under inert gas, dissolve the this compound (1.0 eq) in the remaining two-thirds of the anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.
-
Initiate Reaction: Add a small portion (~5-10%) of the substrate solution from the dropping funnel to the activated magnesium suspension.
-
Observe Initiation: Watch for signs of reaction initiation, which include:
-
A spontaneous increase in temperature (exotherm).
-
The solution becoming cloudy and turning a gray or brownish color.
-
Sustained, gentle refluxing of the solvent.
-
-
Maintain Reaction: Once the reaction has clearly initiated, begin a slow, dropwise addition of the remaining substrate solution from the dropping funnel at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 40-45 °C).
-
Drive to Completion: After the addition is complete, continue to stir the mixture. If the reaction subsides, use a heating mantle to maintain a gentle reflux for an additional 1-2 hours to ensure all the substrate has reacted.
-
Completion: The reaction is typically complete when most of the metallic magnesium has been consumed. The resulting solution should be a dark gray or brown homogeneous mixture. Cool the solution to room temperature. The Grignard reagent is now ready for use in subsequent steps.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Incomplete magnesium activation (persistent MgO layer).- Wet solvent or glassware.- Substrate is not pure. | - Add a single small crystal of iodine. The color will disappear upon reaction.- Gently warm the flask with a heat gun.- Add another small portion of 1,2-dibromoethane. |
| Reaction starts but then stops | - Insufficiently activated magnesium.- Low concentration of substrate. | - Stop the addition and allow the mixture to stir and warm slightly.- If necessary, add another crystal of iodine. |
| Solution turns very dark/black quickly | - Overheating, leading to decomposition or Wurtz coupling side reactions. | - Immediately cool the flask in an ice bath.- Slow down the rate of addition of the organic halide. |
References
-
Sørensen, M. D., & Taaning, R. H. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 11(6), 1165–1169. [Link][12][15]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link][7]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link][13]
-
askIITians. (2025). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link][6]
-
Chemistry Stack Exchange. (2015). Why can Grignard's Reagent be stored in ether? Retrieved from [Link][16]
-
Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link][17]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link][5]
-
Seyden-Penne, J. (2001). The Grignard Reagents. ACS Publications. Retrieved from [Link][9]
-
McMurry, J. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry. Retrieved from [Link][10]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link][2]
-
Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved from [Link][11]
-
University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link][3]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link][8]
-
Schnyder Safety & Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities. Retrieved from [Link][14]
Sources
- 1. byjus.com [byjus.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 7. byjus.com [byjus.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. schnyderchemsafety.com [schnyderchemsafety.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
Analytical methods for monitoring reactions of "2-(2-Bromoethoxy)-1,3-dichlorobenzene"
An Application Guide to Methodologies for Monitoring Reactions of 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Introduction: The Imperative for Precision in Reaction Monitoring
In the landscape of pharmaceutical and fine chemical synthesis, the journey from a starting material to a final active pharmaceutical ingredient (API) is a meticulously controlled process. Intermediates such as this compound are critical building blocks, and the reactions they undergo—be it nucleophilic substitution, ether cleavage, or cyclization—demand rigorous oversight. The ability to monitor these transformations in real-time or near-real-time is fundamental to process understanding, optimization, and scale-up.[1] Effective reaction monitoring ensures product quality, maximizes yield, minimizes impurity formation, and provides the data necessary for robust kinetic modeling and safety assessments.[1]
This guide provides a detailed exploration of the principal analytical methods for monitoring reactions involving this compound. It is designed for researchers, process chemists, and quality control analysts, offering not just protocols, but the underlying scientific rationale for method selection and implementation. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comparative analysis to guide the selection of the most appropriate technique for your specific objectives.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone technique for monitoring organic reactions, particularly those involving non-volatile or thermally labile compounds.[2] For a substituted aromatic ether like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering exceptional resolution and quantitative accuracy.
Scientific Rationale
The principle of RP-HPLC involves a polar mobile phase and a non-polar stationary phase. Separation is driven by the hydrophobic interactions between the analytes and the stationary phase. This compound, its potential reactants, and products will exhibit different polarities, leading to differential retention times.
-
Column Selection: A C18 (octadecylsilane) column is the standard choice due to its strong hydrophobic retention capabilities, which are ideal for aromatic compounds.[2] For potentially similar structures, a Phenyl-Hexyl column can provide alternative selectivity by leveraging π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes.[3]
-
Detection: The dichlorinated benzene ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector set to approximately 254 nm is typically effective for sensitive detection.[4][5]
Experimental Protocol: RP-HPLC for Reaction Monitoring
This protocol outlines a general method for tracking the consumption of this compound and the formation of products.
-
Sample Preparation:
-
At designated time points, carefully withdraw a small, precise aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a cold solvent mixture, typically matching the initial mobile phase composition (e.g., acetonitrile/water). This halts the reaction and prepares the sample for analysis.
-
Ensure the final concentration is within the linear range of the detector, approximately 10-50 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[2]
-
-
Instrumentation and Conditions:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).[2]
-
Inject 5-10 µL of the prepared sample.
-
| Parameter | Recommended Conditions | Rationale & Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention for aromatic compounds.[2] |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier; adjust gradient for optimal separation. |
| Gradient | 50% B to 95% B over 15 min | A gradient is crucial to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detector | UV/DAD at 254 nm | Aromatic compounds typically show strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
-
Data Analysis:
-
Integrate the peak areas of the starting material and all identified products in the resulting chromatogram.
-
Calculate the percent conversion using the relative peak areas: % Conversion = [Total Area of Products / (Area of Starting Material + Total Area of Products)] * 100
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Chapter 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
For reactions where the starting material and expected products are thermally stable and sufficiently volatile, GC is a powerful high-resolution technique. When coupled with a Mass Spectrometer (GC-MS), it provides definitive structural identification, making it invaluable for identifying unexpected byproducts or intermediates.
Scientific Rationale
GC separates compounds based on their boiling points and interactions with a stationary phase within a long capillary column.[6]
-
Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is highly effective for separating halogenated aromatic compounds.[4][7]
-
Detection: A Flame Ionization Detector (FID) offers robust and linear quantification across a wide concentration range. For unequivocal identification, a Mass Spectrometer is essential. It fragments the eluting molecules into a predictable pattern (mass spectrum) that serves as a molecular fingerprint.[4]
Experimental Protocol: GC-MS for Reaction Monitoring
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.
-
Quench the reaction by adding it to a vial containing a suitable solvent and water (e.g., 1 mL ethyl acetate and 1 mL saturated NaCl solution).
-
Vortex thoroughly to extract the organic components into the ethyl acetate layer.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a new vial.
-
Dilute the organic extract to an appropriate concentration (approx. 10-50 µg/mL) for GC-MS analysis.
-
Transfer the final solution to a GC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Conditions | Rationale & Notes |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm | A versatile, low-polarity column suitable for a wide range of semi-volatile organics.[4] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas for optimal performance. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100°C (2 min), then 15°C/min to 280°C (5 min) | Temperature ramp separates compounds by boiling point. Adjust as needed. |
| Detector | Mass Spectrometer (MS) | Provides both qualitative and quantitative data. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 45 - 400 m/z | Captures the molecular ions and key fragments of expected compounds. |
| Injection Vol. | 1 µL (Split ratio 50:1) | Split injection prevents column overloading with concentrated samples. |
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to those of authentic standards or library data.
-
Quantify the relative amounts of reactants and products by integrating their respective peak areas in the TIC.
-
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS based reaction monitoring.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a uniquely powerful tool for reaction monitoring because it is non-destructive and provides rich structural information about all molecules in the solution.[8] It allows for the unambiguous identification of reactants, intermediates, and products simultaneously, making it ideal for mechanistic studies and kinetic analysis.[9]
Scientific Rationale
¹H NMR spectroscopy detects the signals from hydrogen atoms (protons) in a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a detailed map of the molecular structure.
-
Monitoring Strategy: The progress of a reaction can be followed by observing the decrease in the integral of a peak unique to the starting material and the corresponding increase in the integral of a peak unique to the product. For this compound, the protons on the ethoxy chain (-O-CH₂-CH₂-Br) are excellent reporters, typically appearing in the 3.5-4.5 ppm region.[10] Any modification to this chain will result in a predictable shift of these signals.
-
Quantification (qNMR): By adding a known amount of an unreactive internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone), the concentration of each species in the mixture can be accurately determined by comparing their peak integrals to that of the standard.
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Sample Preparation:
-
At each time point, withdraw a precise aliquot (e.g., 100 µL) from the reaction.
-
If necessary, quench the reaction (e.g., by adding a small amount of a neutralizing agent or by rapid cooling).
-
Transfer the aliquot to a vial and remove the reaction solvent under reduced pressure or with a stream of nitrogen.
-
Dissolve the residue in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) containing a pre-weighed amount of an internal standard.[4]
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Acquisition:
-
Acquire a standard ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended for better resolution).
-
Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) is used to allow for full relaxation of all protons, which is critical for accurate integration and quantification.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Calibrate the spectrum to the residual solvent peak or the internal standard.
-
Integrate a well-resolved peak for the starting material, the product(s), and the internal standard.
-
Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (W_std / MW_std) * (MW_analyte / V_sample) Where: I = Integral, N = Number of protons for the integrated signal, W = Weight, MW = Molecular Weight, V = Volume.
-
Visualization of NMR Monitoring Logic
Caption: Logical flow for quantitative NMR reaction monitoring.
Chapter 4: Comparative Analysis of Techniques
The choice of analytical method is dictated by the specific needs of the project. A direct comparison highlights the strengths and weaknesses of each approach.
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Separation by polarity | Separation by boiling point | Nuclear spin resonance |
| Quantitative Accuracy | Excellent | Very Good | Excellent (with internal std) |
| Structural Info | None (UV), Limited (DAD) | Excellent (MS fragmentation) | Excellent (full structure) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Sample Throughput | High (automated) | High (automated) | Low to Moderate |
| Development Time | Moderate | Moderate | Low (for known compounds) |
| Sample Type | Non-volatile, thermally labile | Volatile, thermally stable | Soluble compounds |
| Destructive? | Yes | Yes | No |
For routine, high-throughput quantitative analysis where the identities of all components are known, HPLC is often the most efficient and robust method. For identifying unknown byproducts or confirming product identity, GC-MS is indispensable. For detailed mechanistic investigations and precise quantification without the need for compound-specific calibration curves, NMR is the gold standard.
Conclusion: An Integrated Approach to Process Understanding
No single analytical technique is universally superior; rather, they are complementary tools in the chemist's arsenal. An effective process development strategy often involves using multiple methods. For instance, GC-MS or NMR might be used initially to identify all reaction components and potential impurities. Once the process is understood, a faster and more robust HPLC method can be developed and validated for routine monitoring and quality control. By judiciously applying these powerful analytical techniques, researchers and drug development professionals can gain a comprehensive understanding of the chemical transformations of this compound, leading to safer, more efficient, and more reliable synthetic processes.
References
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. Available at: [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]
-
Reaction Monitoring. Bruker. Available at: [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH National Library of Medicine. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Available at: [Link]
-
NMR reaction monitoring during the development of an active pharmaceutical ingredient. ResearchGate. Available at: [Link]
-
NMR Methods for Kinetic Analysis. ResearchGate. Available at: [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. NIH National Library of Medicine. Available at: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]
-
NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. NIH National Library of Medicine. Available at: [Link]
-
Separation of Some Halogenated Phenols by GC-MS. acgpubs.org. Available at: [Link]
-
Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. periodica.polytechnica.hu. Available at: [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]
-
gc-ms - application notes. GBC Scientific Equipment. Available at: [Link]
Sources
- 1. Reaction Monitoring | Bruker [bruker.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Ether Synthesis with 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during ether synthesis using 2-(2-Bromoethoxy)-1,3-dichlorobenzene. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.
Section 1: Understanding the Core Problem - The SN2 vs. E2 Competition
The primary challenge in using this compound for Williamson ether synthesis lies in the inherent competition between the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2) pathways.[1][2] The bromoethoxy group is a primary alkyl halide, which generally favors the SN2 reaction.[1][3] However, the basic conditions required to deprotonate the alcohol nucleophile can also promote the E2 elimination of HBr, leading to the formation of an unwanted vinyl ether byproduct.[1][4][5]
Q1: My reaction is producing a significant amount of an alkene byproduct, leading to low yields of the desired ether. What is happening and how can I fix it?
A1: The formation of an alkene byproduct, in this case, 1,3-dichloro-2-(vinyloxy)benzene, is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution.[1][2] This occurs when the alkoxide, intended to be a nucleophile, acts as a base and abstracts a proton from the carbon adjacent (beta-carbon) to the carbon bearing the bromine atom.[6][7]
Causality:
-
Strong/Bulky Bases: Highly basic and sterically hindered alkoxides are more likely to act as bases rather than nucleophiles, favoring elimination.[2]
-
High Temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is often the most effective initial step to favor the SN2 pathway.[1] Monitor the reaction progress at a lower temperature, even if it requires a longer reaction time.
-
Re-evaluate Your Base: If you are forming your alkoxide in situ with a very strong base, or if your desired alcohol is sterically bulky, consider using a weaker, less-hindered base. For example, potassium carbonate (K₂CO₃) is often a milder and effective alternative to sodium hydride (NaH) for phenoxide formation.
-
Optimize Solvent System: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, consider a solvent mixture, but avoid protic solvents if possible.
-
Consider a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, can facilitate the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the reaction occurs.[8] This can allow for the use of weaker bases and lower temperatures, often improving the yield of the ether.[8][9]
Diagram of Competing Pathways:
Caption: Competing SN2 and E2 reaction pathways.
Section 2: Troubleshooting Other Common Side Reactions
Q2: I'm observing the formation of 2-(1,3-dichlorophenoxy)ethanol in my reaction mixture. What is the source of this impurity?
A2: The presence of 2-(1,3-dichlorophenoxy)ethanol suggests that your starting material, this compound, is undergoing hydrolysis. This can happen if there is residual water in your reaction mixture.
Causality:
-
Moisture Contamination: The Williamson ether synthesis is highly sensitive to water.[10] Any moisture present can lead to the hydrolysis of the alkyl halide, especially under basic conditions, to form the corresponding alcohol.
-
Incomplete Starting Material Purity: The starting material itself might contain this alcohol as an impurity from its own synthesis.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. If using a solid base like NaH, ensure it is fresh and has been handled under an inert atmosphere to prevent deactivation by moisture.[10]
-
Purify Starting Materials: If you suspect the purity of your this compound, consider purifying it by distillation or chromatography before use.
-
Use Molecular Sieves: Adding activated molecular sieves to your reaction can help to scavenge any trace amounts of water.
Q3: My reaction is sluggish and gives a low yield, even after extended reaction times. What factors could be limiting the reaction rate?
A3: A sluggish reaction points to several potential issues related to the reactivity of your nucleophile or the overall reaction conditions.
Causality:
-
Insufficiently Strong Base: If you are reacting with an alcohol that has a relatively high pKa (less acidic), the base you are using may not be strong enough to fully deprotonate it, resulting in a low concentration of the active alkoxide nucleophile.
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, limiting the effective concentration and slowing down the reaction.
-
Leaving Group Ability: While bromide is a good leaving group, you can sometimes accelerate the reaction by converting it to an iodide in situ.
Troubleshooting Protocol:
-
Base and Nucleophile Matching:
-
For simple, unhindered alcohols, NaH in THF or DMF is a standard and effective choice.[3]
-
For phenols, which are more acidic, milder bases like K₂CO₃ in acetone or DMF are often sufficient.
-
-
Improve Solubility: If solubility is an issue, gently warming the reaction mixture or switching to a solvent with better solubilizing properties (e.g., DMF or DMSO) can help.
-
Finkelstein Reaction (Halide Exchange): Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can trigger a halide exchange, converting the bromo- compound to the more reactive iodo- analogue in situ.[11] Iodide is a better leaving group than bromide, which can significantly increase the rate of the SN2 reaction.
Section 3: Experimental Protocols and Data
Protocol 1: Standard Williamson Ether Synthesis
This protocol is a starting point for the reaction of this compound with a generic alcohol (R-OH).
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Electrophile: Add this compound (1.0 equivalent) dropwise to the solution.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Table 1: Influence of Reaction Parameters on SN2 vs. E2 Selectivity
| Parameter | Condition Favoring SN2 (Ether) | Condition Favoring E2 (Alkene) | Rationale |
| Temperature | Low (e.g., RT to 60 °C) | High (e.g., > 80 °C) | Elimination has a higher activation energy.[1] |
| Base | Weaker, non-hindered bases (e.g., K₂CO₃ for phenols) | Strong, bulky bases (e.g., Potassium t-butoxide) | Bulky bases are sterically hindered from acting as nucleophiles.[2] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Water) | Aprotic solvents enhance nucleophilicity. |
| Leaving Group | I > Br > Cl | I > Br > Cl | Better leaving group accelerates both reactions, but can allow for lower temperatures, favoring SN2. |
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low yield optimization.
References
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]
-
Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022). E2 Reaction Tricks & Details You Need To Know!. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
ResearchGate. (2015). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.1: E2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
-
Master Organic Chemistry. (2021). Mechanism of the E2 Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Total Synthesis. (2024). E2 Elimination in Organic Chemistry: Explanation of Mechanisms, Orbitals and Selectivity. YouTube. Retrieved from [Link]
-
JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
- Unknown Source. (n.d.). 12. The Williamson Ether Synthesis.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jetir.org [jetir.org]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for "2-(2-Bromoethoxy)-1,3-dichlorobenzene" with low yield
Technical Support Center: Optimizing Aryl-Alkyl Ether Synthesis
Focus Molecule: 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Welcome to the technical support hub for optimizing challenging ether synthesis reactions. This guide is designed for researchers and drug development professionals encountering low yields in the synthesis of this compound. We will deconstruct the common pitfalls of this specific Williamson ether synthesis and provide systematic troubleshooting strategies rooted in mechanistic principles.
Initial Diagnosis: Why Is My Yield Low?
The synthesis of this compound involves the reaction of a 2,6-dichlorophenoxide ion with an alkylating agent like 1,2-dibromoethane. This reaction, a classic Williamson ether synthesis, is an S(_N)2 (bimolecular nucleophilic substitution) process.[1][2] Low yields typically originate from a few key areas:
-
Reduced Nucleophilicity of the Phenoxide: The starting material, 2,6-dichlorophenol, is sterically hindered and electronically deactivated. The two chlorine atoms are strongly electron-withdrawing, which increases the acidity of the phenolic proton but significantly reduces the nucleophilicity of the resulting phenoxide anion.
-
Competing Side Reactions: The basic conditions and the nature of the alkylating agent can promote side reactions, primarily the E2 (bimolecular elimination) reaction, which forms an alkene byproduct instead of the desired ether.[1][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critically interlinked. An incorrect parameter can drastically favor side reactions or lead to an incomplete reaction.[4][5]
The following troubleshooting flowchart provides a logical path to diagnose and resolve the primary cause of low yield.
Sources
"2-(2-Bromoethoxy)-1,3-dichlorobenzene" byproduct identification and removal
Technical Support Center: 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis, purification, and characterization of this important chemical intermediate. Our goal is to move beyond simple protocols and offer insights into the underlying chemical principles that govern experimental success.
Part 1: Synthesis Overview & Mechanistic Considerations
The synthesis of this compound is typically achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of the 2,6-dichlorophenoxide ion on an electrophilic alkyl halide, in this case, 1,2-dibromoethane.[2] While robust, this reaction is not without its challenges, primarily stemming from competing side reactions and the bifunctional nature of the alkylating agent.
Core Reaction Pathway
The process begins with the deprotonation of 2,6-dichlorophenol using a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces one of the bromide ions from 1,2-dibromoethane.
Understanding the potential for side reactions is critical for optimizing yield and purity. The following sections address the most common issues encountered during this synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which base is optimal for the deprotonation of 2,6-dichlorophenol?
A1: The choice of base is a balance between reactivity and handling.
-
Potassium Carbonate (K₂CO₃): A mild, easy-to-handle base often used in polar aprotic solvents like acetone or acetonitrile (MeCN).[3] It is sufficient for deprotonating phenols but may lead to slower reaction times.
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[2][4] This can significantly improve reaction rates and yield. However, NaH is moisture-sensitive and requires anhydrous conditions and careful handling. It is typically used in solvents like THF or DMF.[5]
For difficult or slow reactions, switching from K₂CO₃ to NaH is a common optimization step.[3]
Q2: Why is 1,2-dibromoethane typically used in excess?
A2: Using an excess of 1,2-dibromoethane serves two primary purposes. First, it ensures the reaction proceeds to completion by Le Châtelier's principle. Second, and more importantly, it minimizes the formation of the major dimeric byproduct, 1,2-bis(2,6-dichlorophenoxy)ethane . By maintaining a high concentration of the dihalide, the probability of the desired product reacting with a second phenoxide molecule is significantly reduced.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are highly recommended as they effectively solvate the cation of the base without interfering with the nucleophile.[1] Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[6]
-
Acetonitrile (MeCN), Acetone, N,N-Dimethylformamide (DMF): These are excellent choices that promote the SN2 mechanism and favor the desired O-alkylation over potential C-alkylation.[4][7]
Q4: What analytical techniques are best for monitoring reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): The most common and immediate method. The product is significantly less polar than the starting 2,6-dichlorophenol. A typical mobile phase would be a hexane/ethyl acetate mixture. The disappearance of the phenol spot is a key indicator of reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing for the detection of the starting materials, product, and volatile byproducts. It is invaluable for confirming the identity of unexpected peaks.[8]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying the conversion and the formation of non-volatile byproducts like the dimer.[9][10]
Part 3: Troubleshooting Guide: Byproduct Identification & Removal
Even under optimized conditions, side products can form. Identifying and removing them is crucial for obtaining a pure final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient Base: The base (e.g., K₂CO₃) is not strong enough for complete deprotonation.[3]2. Low Temperature: Reaction is too slow at the chosen temperature.3. Wet Reagents/Solvent: Water consumes strong bases like NaH and reduces phenoxide nucleophilicity. | 1. Switch to a stronger base like sodium hydride (NaH).[4]2. Increase the reaction temperature by refluxing in a higher-boiling solvent like DMF.[7]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Significant Amount of Unreacted 2,6-Dichlorophenol | Incomplete reaction (see above) or inefficient workup. | During the aqueous workup, perform an extraction with a dilute base (e.g., 1M NaOH). This will convert the acidic phenol into its water-soluble sodium salt, which partitions into the aqueous layer.[3] |
| Presence of a High-Molecular-Weight Impurity | Formation of the 1,2-bis(2,6-dichlorophenoxy)ethane dimer. This occurs when the product reacts with a second molecule of 2,6-dichlorophenoxide. | 1. Prevention: Use a significant excess (3-5 equivalents) of 1,2-dibromoethane.2. Removal: This byproduct is typically non-polar and can be separated from the more polar desired product using silica gel column chromatography.[11] |
| Presence of a Low-Boiling Point Impurity | 1. Unreacted 1,2-dibromoethane: Due to its use in excess.2. E2 Elimination: The phenoxide can act as a base, causing elimination of HBr from 1,2-dibromoethane to form vinyl bromide. This is favored by high temperatures and sterically hindered bases.[6][7] | 1. Remove excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.[3]2. Vinyl bromide is highly volatile and will be removed with the solvent. To minimize its formation, avoid excessively high temperatures. |
| Product Fails to Crystallize or is an Oil | The presence of impurities, particularly unreacted starting materials or the dimer byproduct, can inhibit crystallization. | Purify the crude material using flash column chromatography before attempting recrystallization. A gradient elution with a hexane/ethyl acetate system is often effective.[11] |
Byproduct Formation Pathways
Part 4: Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines the standard steps for working up the reaction mixture and isolating the crude product, followed by purification.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scirp.org [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling-Up Reactions with 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Welcome to the Technical Support Center for "2-(2-Bromoethoxy)-1,3-dichlorobenzene." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up reactions involving this key chemical intermediate. The information provided herein is curated to offer practical, field-proven insights and troubleshooting strategies.
Section 1: Understanding the Compound
This compound (CAS No. 26583-73-3) is a halogenated aromatic ether.[1][2] Its structure, featuring a dichlorinated benzene ring and a bromoethoxy side chain, presents specific challenges in chemical synthesis, particularly during scale-up.
| Property | Value |
| Molecular Formula | C8H7BrCl2O |
| Molecular Weight | 269.95 g/mol [2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of ethers using this compound?
Scaling up the Williamson ether synthesis, a common application for this compound, introduces several challenges that are often negligible at the lab scale. The primary concerns include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control in large reactors. Poor heat transfer can lead to localized "hot spots," promoting side reactions and impurity formation.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid-liquid), is critical for consistent reaction progress and yield.
-
Side Reactions: The potential for elimination (E2) reactions, which compete with the desired nucleophilic substitution (SN2), can increase with higher temperatures often seen in large-scale production.[3][4][5]
-
Purification: Isolating the desired product from unreacted starting materials, byproducts, and residual solvents can be more complex and costly at a larger scale.[6]
Q2: My Williamson ether synthesis reaction with this compound is sluggish and gives low yields. What are the likely causes?
Low yields can often be attributed to several factors:
-
Insufficient Base Strength or Solubility: The alkoxide, generated from the alcohol, may not be forming in sufficient concentration. Ensure the base used (e.g., NaH, K2CO3) is strong enough to deprotonate the alcohol and is adequately dispersed in the solvent.[7]
-
Steric Hindrance: While the primary bromide in this compound is favorable for SN2 reactions, the nucleophile's steric bulk can hinder the reaction.[4][8]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote unwanted elimination side reactions, leading to the formation of alkenes.[3][4] It is crucial to find the optimal temperature that favors substitution over elimination.
-
Moisture: The presence of water can quench the alkoxide, reducing the concentration of the active nucleophile and halting the reaction. Anhydrous conditions are highly recommended.[9]
Q3: I'm observing significant amounts of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene is a classic sign that the E2 elimination pathway is competing with the desired SN2 reaction.[4] Here are some strategies to mitigate this:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[3][4]
-
Choice of Base: Use the mildest base necessary to form the alkoxide. Strong, bulky bases can favor elimination.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[10]
Q4: Purification of the final ether product is proving difficult on a larger scale. What are the recommended methods?
For large-scale purification, the preferred methods are typically crystallization and distillation, as column chromatography is often not economically viable.[6][11]
-
Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most effective and scalable purification method.[11]
-
Distillation: For liquid products, vacuum distillation can be an effective technique, especially for separating compounds with different boiling points.[11]
-
Liquid-Liquid Extraction: A series of aqueous washes can be used to remove water-soluble impurities and unreacted starting materials.[3]
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Rationale |
| Low or No Product Formation | Incomplete deprotonation of the alcohol. | Ensure anhydrous conditions. Use a stronger base (e.g., NaH) if necessary.[7] | Water will react with the strong base, and incomplete deprotonation leads to a low concentration of the active nucleophile. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | SN2 reactions require sufficient energy to overcome the activation barrier.[3] | |
| Poor quality of this compound. | Verify the purity of the starting material using techniques like GC or HPLC. | Impurities in the starting material can interfere with the reaction. | |
| Formation of Alkene Byproduct | High reaction temperature. | Lower the reaction temperature.[3] | Higher temperatures favor the E2 elimination pathway over the SN2 substitution pathway.[4] |
| Sterically hindered nucleophile. | If possible, redesign the synthesis to use a less sterically hindered nucleophile. | Bulky nucleophiles can act as bases, promoting elimination.[4] | |
| Difficult Purification | Presence of unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion (e.g., longer reaction time, slight excess of one reactant). | Minimizing unreacted starting materials simplifies the purification process. |
| Formation of closely-related impurities. | Employ high-resolution analytical techniques (e.g., GC-MS, HPLC) to identify impurities and guide the development of a suitable purification method.[12][13] | Understanding the nature of the impurities is crucial for selecting the most effective purification strategy. |
Section 4: Experimental Protocols & Workflows
General Protocol for Williamson Ether Synthesis
This is a generalized procedure and will likely require optimization for specific substrates and scales.
-
Alkoxide Formation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[3]
-
Add a strong base (e.g., sodium hydride) portion-wise at 0 °C. Monitor the evolution of hydrogen gas.[3]
-
Allow the mixture to stir until gas evolution ceases, indicating the complete formation of the alkoxide.[3]
-
Ether Formation: Slowly add this compound to the alkoxide solution.
-
Heat the reaction mixture to a temperature typically between 50-100 °C and monitor the progress using a suitable technique (e.g., TLC, GC, HPLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[3]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4).[3]
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or crystallization.[3]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Workflow for Minimizing Elimination Byproducts
Caption: Workflow for reducing elimination byproducts.
Section 5: Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[14][15][16] Work in a well-ventilated area or a fume hood.[14][16][17] In case of contact with skin or eyes, rinse immediately with plenty of water.[15][16]
Section 6: References
-
MedchemExpress.com. (2026-01-06). Safety Data Sheet.
-
Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
-
Fisher Scientific. (2024-01-28). SAFETY DATA SHEET.
-
Fisher Scientific. (2025-09-07). SAFETY DATA SHEET.
-
askIITians. (2025-03-04). Illustrate with examples the limitations of Williamson's synthesis fo.
-
Fisher Scientific. (2009-09-22). SAFETY DATA SHEET.
-
Wikipedia. (n.d.). Ether.
-
Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
-
CDN Isotopes. (n.d.). Safety Data Sheet.
-
ResearchGate. (2025-08-06). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts.
-
Chemistry For Everyone. (2025-04-04). What Are The Limitations Of Williamson Ether Synthesis?
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
EPA. (n.d.). Method 611: Haloethers.
-
BLD Pharm. (n.d.). This compound.
-
Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
-
ChemicalBook. (n.d.). This compound | 26583-73-3.
-
ChemicalBook. (n.d.). 26583-73-3(this compound) Product Description.
-
PubChem. (n.d.). 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene.
-
Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
-
Chemistry LibreTexts. (2021-07-05). 11.8: Williamson Ether Synthesis.
-
Department of Chemistry, University of ____. (n.d.). Experiment 06 Williamson Ether Synthesis.
-
Google Patents. (n.d.). US3450608A - Purification of ethers.
-
Reddit. (2024-08-05). Purification of oily products in industrial chemistry.
-
Reddit. (2025-02-27). Williamson Ether synthesis.
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
-
Benchchem. (n.d.). A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities.
-
Department of Chemistry, University of Rochester. (n.d.). How To Run A Reaction: Purification.
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
-
Medknow Publications. (n.d.). organic-volatile-impurities-in-pharmaceuticals.pdf.
-
Thermo Scientific Chemicals. (n.d.). 2-Bromo-1,3-dichlorobenzene, 97% 25 g.
-
Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 1-Bromo-2,4-dichlorobenzene.
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene.
-
Chemeo. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene Properties vs Pressure.
Sources
- 1. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 2. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jetir.org [jetir.org]
- 10. m.youtube.com [m.youtube.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.es [fishersci.es]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Troubleshooting Low Reactivity of "2-(2-Bromoethoxy)-1,3-dichlorobenzene" in Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges and questions surrounding the use of "2-(2-Bromoethoxy)-1,3-dichlorobenzene" in various cross-coupling reactions. The unique substitution pattern of this molecule—featuring two ortho-chloro substituents and a bromoethoxy group—presents specific hurdles that can lead to low reactivity and yield. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" showing low reactivity in Suzuki-Miyaura coupling reactions?
A1: The low reactivity of this substrate in Suzuki-Miyaura coupling can be attributed to a combination of steric and electronic factors. The two chlorine atoms ortho to the bromoethoxy group create significant steric hindrance around the potential coupling sites. This steric bulk can impede the approach of the palladium catalyst to form the initial oxidative addition complex, a critical step in the catalytic cycle.[1][2]
Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, making oxidative addition more difficult. While aryl bromides are generally more reactive than aryl chlorides, the overall electronic deficiency of the ring can still slow down the reaction.[3][4]
To overcome this, consider using bulky, electron-rich phosphine ligands such as S-Phos or XPhos, which have been shown to be effective for sterically hindered aryl chlorides and bromides.[5][6] Additionally, using a strong, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[7][8]
Q2: I am observing significant amounts of hydrodehalogenation (Ar-X → Ar-H) as a side product. What is causing this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with sterically hindered or electron-poor aryl halides.[9] It can occur if the transmetalation step with the boronic acid is slow, allowing the palladium-aryl intermediate to react with trace amounts of water or other proton sources in the reaction mixture. The choice of base and solvent can also influence the rate of this side reaction.
To minimize hydrodehalogenation:
-
Ensure rigorously anhydrous conditions: Use freshly distilled, dry solvents and dry your reagents thoroughly.
-
Choose the right ligand: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, favoring the desired cross-coupling pathway.[6][10]
-
Use a well-defined precatalyst: This can minimize the amount of "ligand-free" palladium that might promote side reactions.[5]
-
Consider boronic acid stability: Use stable boronic acid derivatives like MIDA boronates to prevent protodeboronation, which can also contribute to low yields.[11][12]
Q3: Can I selectively couple at the bromine position over the chlorine positions?
A3: Yes, selective coupling at the C-Br bond is highly feasible. The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the order: I > Br > Cl.[13] The C-Br bond is weaker and more readily undergoes oxidative addition with the palladium(0) catalyst compared to the stronger C-Cl bonds.
To ensure selectivity, it is crucial to use milder reaction conditions (e.g., lower temperatures) that are sufficient to activate the C-Br bond but not the C-Cl bonds. Prolonged reaction times or higher temperatures might lead to undesired coupling at the chlorine positions.
Troubleshooting Guides for Specific Coupling Reactions
Suzuki-Miyaura Coupling
Problem: Low to no conversion of this compound.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst/Ligand Inefficiency | Switch to a catalyst system known for hindered substrates, such as a palladacycle precatalyst with an N-heterocyclic carbene (NHC) ligand or Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or S-Phos.[2][5] | Bulky, electron-rich ligands facilitate oxidative addition with sterically hindered and electron-deficient aryl halides.[6] |
| Base Incompatibility | Use a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or KOtBu.[7][8] Ensure the base is finely powdered and anhydrous. | A strong base is required to activate the boronic acid for transmetalation.[14] Water can lead to side reactions. |
| Solvent Issues | Use anhydrous, degassed solvents like dioxane, toluene, or THF.[7] A biphasic system with water can sometimes be effective, but must be carefully optimized.[11] | Oxygen can deactivate the palladium catalyst. The solvent choice affects the solubility of reagents and the reaction rate. |
| Boronic Acid Decomposition | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates.[11][12] | Boronic acids can undergo protodeboronation or form inactive boroxines, especially at high temperatures.[11] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
Problem: Poor yield when coupling with a primary or secondary amine.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Weak Base | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.[15] | A strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[16] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., tBu₃P) or specific bidentate ligands like BINAP or DPPF.[16][17] | These ligands promote the reductive elimination step to form the C-N bond and can prevent the formation of inactive palladium dimers.[16] |
| Reaction Temperature | Gradually increase the reaction temperature, monitoring for decomposition. Reactions with aryl chlorides often require higher temperatures.[15] | The C-Cl bonds are less reactive and may require more thermal energy for oxidative addition, though selectivity for the C-Br bond should be achievable at lower temperatures. |
| Amine Volatility | If using a low-boiling-point amine, perform the reaction in a sealed tube to maintain its concentration. | Loss of the amine coupling partner will result in incomplete conversion. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling
Problem: The reaction with a terminal alkyne is sluggish or fails.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper Co-catalyst | Ensure the use of a copper(I) source, such as CuI. If issues persist, consider a copper-free Sonogashira protocol, which may require a different ligand and base system.[18] | The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[19] |
| Base Choice | Use an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base acts as both a solvent and a scavenger for the H-X byproduct.[20] | The amine base is crucial for the deprotonation of the terminal alkyne. |
| Oxygen Sensitivity | Rigorously degas all solvents and reagents and maintain an inert atmosphere. | Oxygen can cause homocoupling of the alkyne (Glaser coupling), a common side reaction. |
| Ligand Selection | Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and additional PPh₃ is standard. For challenging substrates, more electron-rich and bulky phosphines may be beneficial.[18] | The ligand stabilizes the palladium catalyst and influences the rates of the catalytic cycle steps. |
Heck Coupling
Problem: Low yield of the desired substituted alkene.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Hindrance | This substrate is highly hindered, which can disfavor the Heck reaction. Use of highly active catalysts, potentially with phosphine-free ligands or bulky phosphines like P(t-Bu)₃, may be necessary.[10][21] | Steric hindrance can inhibit both the oxidative addition and the migratory insertion steps of the Heck reaction.[22] |
| Base and Additives | Use an organic base like triethylamine or an inorganic base like K₂CO₃. The addition of a phase-transfer catalyst like TBAB can sometimes improve yields with aryl chlorides.[21][23] | The base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[24] |
| Reaction Temperature | Heck reactions often require elevated temperatures (100-140 °C). | Sufficient thermal energy is needed to overcome the activation barriers, particularly for less reactive aryl halides. |
Ullmann Coupling
Problem: Difficulty in forming an aryl ether linkage.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Reaction Temperatures | Traditional Ullmann couplings require very high temperatures (>160 °C). Consider modern, ligand-accelerated protocols that can proceed at lower temperatures (80-110 °C).[25] | High temperatures can lead to substrate decomposition. |
| Catalyst System | Use a Cu(I) source (e.g., CuI) with a suitable ligand. Ligands like 1,10-phenanthroline or N,N-dimethylglycine have been shown to be effective.[26][27] | Ligands accelerate the reaction by increasing the solubility and reactivity of the copper catalyst. |
| Base and Solvent | A weak base like K₂CO₃ is often sufficient. Solvents like DMSO or DMF are commonly used.[25][28] | The base deprotonates the alcohol or phenol coupling partner.[29] |
References
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). Vertex AI Search.
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. ElectronicsAndBooks.
- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Buchwald-Hartwig Amin
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
- Ullmann Reaction. Organic Chemistry Portal.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Heck Reaction. Organic Chemistry Portal.
- Aryl ether synthesis via low-cost Ullmann coupling systems. University of Michigan.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles. Sci-Hub.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Aryl ether synthesis by etherification (aryl
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
- Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. (2024). PMC - NIH.
- Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- Suzuki Coupling. Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Sonogashira Coupling- Reaction and applic
- Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry. (2025). YouTube.
- Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025). PubMed.
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
- Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts.
- The Suzuki Reaction. Chem 115 Myers.
Sources
- 1. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ullmann Reaction [organic-chemistry.org]
- 27. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 28. Sci-Hub. Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles / Tetrahedron, 2014 [sci-hub.box]
- 29. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Reactivity and Troubleshooting for 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Welcome to the technical support guide for 2-(2-Bromoethoxy)-1,3-dichlorobenzene (CAS No: 26583-73-3).[1][2] This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges with this sterically hindered reagent. Our goal is to explain the causality behind experimental choices, enabling you to optimize your synthetic strategies.
The unique structure of this compound—a primary alkyl bromide attached to a bulky dichlorinated aromatic ring via an ether linkage—presents specific reactivity challenges. The two chlorine atoms in the ortho positions relative to the ethoxy group create significant steric hindrance, which can dramatically affect the kinetics and outcome of nucleophilic substitution reactions.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nucleophilic substitution (Sₙ2) reaction with this compound is slow and gives a low yield. What is the primary cause?
A1: The most common cause of poor reactivity is the significant steric hindrance imposed by the 1,3-dichloro-substituted benzene ring. Although the reaction occurs at a primary carbon (—CH₂—Br), which is typically ideal for Sₙ2 reactions, the bulky aromatic group hinders the necessary backside attack of the nucleophile.[3][4][5] This steric shield increases the activation energy of the reaction, leading to a much slower rate compared to less hindered primary alkyl bromides.
The Sₙ2 transition state requires the nucleophile, the electrophilic carbon, and the leaving group to be in a crowded, five-coordinate arrangement.[3][6] The bulky dichlorophenyl group makes it difficult for the incoming nucleophile to approach the electrophilic carbon at the required angle, thus reducing the reaction rate and overall yield if the reaction does not go to completion.
Caption: Sₙ2 backside attack on the substrate is sterically hindered by the bulky dichlorophenyl group.
Q2: How can I optimize reaction conditions to overcome steric hindrance and improve my yield?
A2: Overcoming the high activation energy barrier requires careful optimization of several reaction parameters. A multi-faceted approach is often necessary.
-
Solvent Choice: Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile are ideal for Sₙ2 reactions.[7] They solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive. Polar protic solvents (like water or ethanol) will solvate the nucleophile via hydrogen bonding, reducing its nucleophilicity and slowing the reaction further.[3]
-
Temperature: Increasing the reaction temperature provides the necessary energy to overcome the steric barrier. Refluxing the reaction mixture is common. However, be aware that excessively high temperatures can promote side reactions, such as E2 elimination, although this is less of a concern for primary halides unless a very bulky, strong base is used.[6]
-
Reaction Time: Due to the slow kinetics, these reactions often require extended periods (24-72 hours) to reach completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
-
Nucleophile Strength: A stronger nucleophile will be more effective. For example, if an alcohol is your desired product, using hydroxide (e.g., NaOH) will be much faster than using water.
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid phase, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst helps transport the nucleophile into the organic phase where the substrate resides, dramatically increasing the reaction rate. A similar compound is synthesized using TBAB as a catalyst.[8]
Data Summary: Impact of Variables on Sₙ2 Reactions
| Variable | Recommended Choice | Rationale | Potential Pitfall(s) |
| Solvent | Polar Aprotic (DMF, DMSO) | Maximizes nucleophile reactivity by minimizing solvation.[7] | Can be difficult to remove post-reaction. |
| Temperature | Elevated (Reflux) | Provides energy to overcome the activation barrier. | May increase elimination (E2) side products. |
| Nucleophile | Strong, non-bulky | Increases reaction rate. | Strong, bulky bases can favor elimination.[9][10] |
| Concentration | Higher | Increases collision frequency according to rate law (Rate = k[Substrate][Nu]). | May lead to solubility issues. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Facilitates transport of nucleophile to the substrate.[8] | Adds an additional component to be removed during workup. |
Q3: I am concerned about side reactions. Is elimination (E2) a significant risk?
A3: For primary alkyl halides like this compound, Sₙ2 substitution is generally the dominant pathway.[6][10] The E2 elimination reaction is a competing pathway but becomes significant primarily under two conditions:
-
Use of a strong, sterically hindered base: Reagents like potassium tert-butoxide are designed to act as bases rather than nucleophiles and will favor elimination.[11]
-
High temperatures: While necessary to promote the Sₙ2 reaction, very high temperatures can begin to favor elimination.
To minimize elimination, use a strong but non-bulky nucleophile (e.g., NaN₃, NaCN, or sodium alkoxides derived from primary alcohols) and find the lowest effective temperature that drives the substitution to completion in a reasonable timeframe.[9]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a baseline for reacting this compound with a generic sodium salt nucleophile (Na-Nu).
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Reagents: Add the sodium salt of your nucleophile (Na-Nu, 1.2 - 1.5 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) if required.
-
Solvent: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to 80-100 °C (or reflux) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 4-6 hours. The reaction may take 24-48 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting with In Situ Halide Exchange (Finkelstein Reaction)
If the bromide proves too unreactive, it can be converted in situ to the more reactive iodide, which is a better leaving group.
-
Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and sodium iodide (NaI, 1.5 eq).
-
Solvent: Add anhydrous acetone or acetonitrile.
-
Exchange: Gently reflux the mixture for 1-2 hours to facilitate the Br-to-I exchange. Sodium bromide will precipitate from the acetone.
-
Nucleophilic Attack: Cool the mixture slightly, then add your nucleophile (1.2 eq).
-
Reaction: Continue to reflux the reaction, monitoring by TLC/GC-MS until the intermediate iodide is consumed.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Sources
- 1. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 26583-73-3 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. forum.prutor.ai [forum.prutor.ai]
- 11. quora.com [quora.com]
Technical Support Center: Regioselectivity in Reactions of 2-(2-Bromoethoxy)-1,3-dichlorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in chemical transformations involving the versatile building block, 2-(2-Bromoethoxy)-1,3-dichlorobenzene . Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, enabling you to rationalize and optimize your synthetic strategies.
The structure of this compound presents several distinct reactive sites: two non-equivalent aryl chloride positions (C1 and C3), three potential sites for aromatic substitution (C4, C5, C6), and a primary alkyl bromide on the ethoxy side-chain. This complexity is a gateway to diverse functionalization, but only if regioselectivity can be precisely controlled. This guide addresses the most common challenges encountered in the lab.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[1] However, with two aryl chloride positions, achieving selective mono-functionalization is a primary challenge.
FAQ 1.1: I am performing a Suzuki-Miyaura coupling and getting a mixture of products at both C1 and C3. How can I selectively functionalize only one of the C-Cl bonds?
Root Cause Analysis: The two chlorine atoms on the aromatic ring are electronically and sterically distinct. The C1-Cl is positioned between the other chlorine and the bulky 2-bromoethoxy group, making it significantly more sterically hindered. The C3-Cl, with only one adjacent chlorine, is the more accessible site for oxidative addition to the palladium catalyst. Poor regioselectivity arises when reaction conditions (catalyst, ligand, temperature) are not optimized to exploit this difference.
Troubleshooting & Optimization:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most influential factor. Bulky, electron-rich ligands enhance the rate of reductive elimination and can discriminate between sterically different environments. For selective coupling at the less-hindered C3 position, ligands with a large cone angle are recommended.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. The activation energy barrier for oxidative addition at the more hindered C1 position is higher; conducting the reaction at a temperature just sufficient to activate the C3-Cl bond can minimize the formation of the di-substituted or C1-substituted byproduct.
-
Choice of Base and Solvent: While secondary effects, the base and solvent can influence catalyst activity and stability, indirectly affecting selectivity.
Data-Driven Recommendations for Selective C3-Coupling:
| Catalyst System | Ligand | Base | Solvent | Typical Temp. (°C) | Expected Outcome |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High selectivity for C3 coupling |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 90-110 | Excellent yields with high C3 selectivity |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | Moderate to good selectivity; may require optimization |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3 Position
This protocol is optimized for selective reaction at the less sterically hindered C3-Cl position.
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.4 mol%) in the reaction solvent.
-
Reaction Assembly: Add the solvent (e.g., Toluene/H₂O 5:1, 0.1 M) to the Schlenk flask containing the reagents, followed by the catalyst solution.
-
Execution: Seal the flask and heat the reaction mixture in a preheated oil bath to 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
FAQ 1.2: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and I'm concerned about side reactions with the bromoethoxy group. What conditions should I use?
Root Cause Analysis: Buchwald-Hartwig amination is an excellent method for forming C-N bonds.[2][3] The primary challenges here are the lower reactivity of aryl chlorides compared to bromides and the presence of the alkyl bromide, which can be a substrate for the amine nucleophile in a competing Sₙ2 reaction. Success depends on using a catalyst system potent enough to activate the C-Cl bond under conditions that do not favor the Sₙ2 pathway.
Troubleshooting & Optimization:
-
Use a Modern Catalyst System: First-generation catalysts are often ineffective for aryl chlorides. Use a highly active catalyst system employing sterically hindered, electron-rich biarylphosphine ligands (e.g., G3 or G4 Buchwald palladacycle pre-catalysts with ligands like RuPhos or BrettPhos). These systems operate under milder conditions, minimizing side reactions.[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[5] LiHMDS can be advantageous as it is often more tolerant of sensitive functional groups.
-
Temperature Management: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate (typically 80-110 °C for aryl chlorides). This kinetically disfavors the Sₙ2 side reaction.
Diagram: Competing Reaction Pathways
Below is a diagram illustrating the desired Buchwald-Hartwig pathway versus the potential Sₙ2 side reaction.
Caption: Desired cross-coupling vs. undesired Sₙ2 side reaction.
Section 2: Electrophilic Aromatic Substitution (EAS)
FAQ 2.1: Where is the most likely position for electrophilic substitution (e.g., nitration, bromination), and how can I control the outcome?
Root Cause Analysis: The regiochemical outcome of EAS is determined by the combined directing effects of the three substituents on the ring.[6][7]
-
-OCH₂CH₂Br Group (at C2): The ether oxygen is a strongly activating, ortho, para-director due to resonance donation of its lone pairs.[8] It strongly activates the C1, C3 (blocked) and C5 positions.
-
-Cl Groups (at C1, C3): Halogens are deactivating via induction but are ortho, para-directors due to resonance.[9]
-
The C1-Cl directs to C2 (blocked) and C6.
-
The C3-Cl directs to C2 (blocked) and C4.
-
Predicting the Outcome: The powerful activating and para-directing effect of the ether group is the dominant influence. Therefore, the C5 position is the most electronically activated site. The C4 and C6 positions are moderately activated. Steric hindrance from the adjacent chlorine atoms at C5 is a factor, but the electronic activation is typically overwhelming.
Diagram: Directing Effects in EAS
Caption: The ether group strongly activates the C5 position (para).
Troubleshooting & Optimization:
-
To Favor the C5 Product (Electronic Control): Use milder reaction conditions. For nitration, using HNO₃ in acetic anhydride instead of the harsher HNO₃/H₂SO₄ mixture can improve selectivity. For bromination, using NBS with a mild acid catalyst is preferable to Br₂/FeBr₃.
-
To Influence C4/C6 Products (Steric Control): While difficult, using exceptionally bulky electrophiles might disfavor attack at the more hindered C5 position. This is often not a practical strategy and typically leads to lower yields and mixtures. The primary product will almost always be at C5.
Section 3: Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange
FAQ 3.1: I am attempting a directed ortho-metalation using n-BuLi, but I am getting a complex mixture. What is happening?
Root Cause Analysis: Directed ortho-metalation (DoM) relies on a heteroatom-containing group (the DMG) to chelate an organolithium reagent, directing deprotonation at the adjacent ortho position.[10][11] The ether oxygen in your substrate is an effective DMG.[12] However, both ortho positions (C1 and C3) are substituted with chlorine atoms.
Instead of C-H deprotonation, two other pathways are highly probable:
-
Halogen-Metal Exchange: Organolithium reagents can readily exchange with aryl halides, particularly at low temperatures. This is often faster than deprotonation. You are likely forming a mixture of 1-lithio and 3-lithio species.
-
Benzyne Formation: Under stronger conditions (e.g., elevated temperature), elimination of LiCl from the ortho-lithiated intermediate can form a highly reactive benzyne intermediate, which then reacts non-selectively with nucleophiles.[13]
Troubleshooting & Optimization:
To achieve a clean, selective reaction, you must favor one pathway. Selective halogen-metal exchange is the most synthetically useful route.
-
Favor Halogen-Metal Exchange: Perform the reaction at very low temperatures (-78 °C to -100 °C). Use n-BuLi or t-BuLi. The exchange is rapid at these temperatures, while competing deprotonation or elimination pathways are suppressed. Quench the resulting aryllithium species with your desired electrophile at the same low temperature. Due to sterics, exchange will likely be favored at the less-hindered C3-Cl position.
Diagram: DoM vs. Halogen-Metal Exchange
Caption: Halogen-metal exchange is the dominant pathway over DoM.
Section 4: Selective Reactions at the Bromoethoxy Side-Chain
FAQ 4.1: How can I selectively perform a substitution reaction on the alkyl bromide without affecting the aryl chlorides?
Root Cause Analysis: This is the most straightforward selective transformation for this molecule. There is a vast difference in the reactivity of a primary alkyl bromide and an aryl chloride towards nucleophilic substitution.
-
Alkyl Bromide: Readily undergoes Sₙ2 reactions with a wide range of nucleophiles under mild conditions.
-
Aryl Chlorides: Are notoriously unreactive towards Sₙ2-type nucleophilic substitution due to the strength of the C(sp²)-Cl bond and steric hindrance of the ring. They require harsh conditions (SₙAr) or metal catalysis to react.[13][14]
Troubleshooting & Optimization: This transformation requires minimal troubleshooting. Standard Sₙ2 conditions will provide excellent selectivity.
-
Conditions: Use your desired nucleophile (e.g., NaN₃, KCN, R₂NH, NaSR) in a polar aprotic solvent like DMF or acetonitrile.
-
Temperature: Reactions can often be run at room temperature or with gentle heating (40-60 °C). These conditions are far too mild to induce any reaction at the aryl chloride positions.
Experimental Protocol: Selective Sₙ2 Azidation of the Side-Chain
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF (0.2 M).
-
Add Nucleophile: Add sodium azide (NaN₃, 1.5 equiv.) to the solution.
-
Execution: Stir the reaction mixture at 50 °C.
-
Monitoring: Monitor the disappearance of the starting material by TLC (typically complete in 2-6 hours).
-
Work-up: Cool the reaction, pour it into water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the desired 2-(2-azidoethoxy)-1,3-dichlorobenzene, which can be used without further purification.
References
- BenchChem (2025).
-
Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- BenchChem (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
-
Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]
-
Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
-
Longdom Publishing. A Report on Directing Effects on Organic Chemistry. [Link]
-
Thomas, S. A., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
-
Chemistry LibreTexts (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences. [Link]
-
Save My Exams (2025). Directing Effects. A Level Chemistry Revision Notes. [Link]
-
Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate (2020). Optimization of reaction conditions for Suzuki coupling. [Link]
-
PubMed (2025). Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubMed Central (2016). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
-
PubMed Central (2016). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
The Organic Chemistry Tutor (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Jonathan D. Mills (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Royal Society of Chemistry (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
PubMed (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]
-
Chemistry Stack Exchange (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Royal Society of Chemistry (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
-
Beilstein Journal of Organic Chemistry (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Royal Society of Chemistry. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. [Link]
-
eBooks.com. Steric and Stereoelectronic Effects in Organic Chemistry. [Link]
-
Royal Society of Chemistry (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. [Link]
-
PubMed Central. Selective Separation of Polyaromatic Hydrocarbons by Phase Transfer of Coordination Cages. [Link]
-
PubChem. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene. [Link]
-
ACS Publications. Selective Functionalization in the Bay Region of Polycyclic Aromatic Hydrocarbons via Dilithiation. [Link]
-
PubChem. 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene. [Link]
-
Organic Syntheses (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]
-
Semantic Scholar (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]
-
Royal Society of Chemistry (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. [Link]
- BenchChem (2025). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
-
Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Universidad de La Rioja. Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. [Link]
-
PubMed. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Reactivity: 2-(2-Bromoethoxy)-1,3-dichlorobenzene vs. 2-(2-Chloroethoxy)-1,3-dichlorobenzene
An In-Depth Analysis for Researchers and Process Chemists
In the landscape of drug discovery and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Aryl ethers, specifically those with functionalized side chains, are prevalent structural motifs. This guide provides a detailed, evidence-based comparison of two key intermediates, 2-(2-Bromoethoxy)-1,3-dichlorobenzene and 2-(2-Chloroethoxy)-1,3-dichlorobenzene, focusing on their reactivity in nucleophilic substitution reactions. By grounding our analysis in fundamental principles of organic chemistry, we aim to equip scientists with the insights needed to make strategic decisions in their synthetic endeavors.
The Decisive Factor: Leaving Group Ability and Bond Strength
At the heart of the reactivity difference between these two molecules lies the identity of the terminal halogen on the ethoxy side chain. The choice between bromine and chlorine is not trivial; it fundamentally alters the kinetics and thermodynamics of subsequent transformations. This difference is primarily governed by two interconnected principles: carbon-halogen bond strength and the leaving group ability of the halide anion.
-
Leaving Group Ability: The rate of a nucleophilic substitution reaction is profoundly influenced by the stability of the departing group (the "leaving group"). A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.[1] When comparing bromide (Br⁻) and chloride (Cl⁻), we look to their conjugate acids, hydrobromic acid (HBr, pKa ≈ -9) and hydrochloric acid (HCl, pKa ≈ -7). Since HBr is the stronger acid, its conjugate base, Br⁻, is weaker and more stable. This superior stability makes bromide a better leaving group than chloride.[2][3][4] Consequently, reactions involving the displacement of bromide proceed more readily.
-
Carbon-Halogen Bond Strength: Reactivity is also a function of the energy required to break the bond between the carbon and the halogen. The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond. This is reflected in their average bond dissociation energies:
The lower bond energy of the C-Br bond means less energy is required to cleave it during the reaction, contributing to a lower overall activation energy and a faster reaction rate.[7][8]
Implications for Nucleophilic Substitution Reactions
The most common application for these reagents is in bimolecular nucleophilic substitution (S(_N)2) reactions, where a nucleophile displaces the terminal halide.[9] This is a cornerstone of synthetic chemistry, used to form a variety of new bonds, as seen in the Williamson ether synthesis or in reactions with amines.[10][11][12][13]
General S(_N)2 Reaction: Ar-O-CH₂-CH₂-X + Nu⁻ → Ar-O-CH₂-CH₂-Nu + X⁻ (where Ar = 1,3-dichlorophenyl; X = Br or Cl; Nu⁻ = Nucleophile)
Given the superior leaving group ability of bromide and the weaker C-Br bond, This compound is inherently the more reactive substrate . This has several practical consequences in the laboratory:
-
Milder Reaction Conditions: Reactions with the bromo-analogue can often be performed at lower temperatures.
-
Shorter Reaction Times: The faster kinetics lead to a significant reduction in the time required to reach completion.
-
Higher Yields: Faster, cleaner reactions often translate to higher isolated yields with fewer side products.
-
Wider Nucleophile Scope: The enhanced reactivity may permit the use of weaker nucleophiles that would react sluggishly or not at all with the chloro-analogue.
Data Summary: A Head-to-Head Comparison
| Parameter | This compound | 2-(2-Chloroethoxy)-1,3-dichlorobenzene | Scientific Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride.[2][3][14] |
| C-X Bond Energy | ~285 kJ/mol[5] | ~339 kJ/mol[6] | The C-Br bond is weaker and requires less energy to break.[7] |
| Typical Reaction Temp. | Lower | Higher | A lower activation energy barrier needs to be overcome. |
| Reaction Time | Shorter | Longer | Reaction kinetics are faster with a better leaving group.[15] |
| Cost | Generally Higher | Generally Lower | Brominated raw materials are typically more expensive. |
Experimental Protocol: Comparative Synthesis of N,N-diethyl-2-(2,6-dichlorophenoxy)ethanamine
To illustrate the practical differences, we present a validated protocol for the synthesis of a tertiary amine, a common transformation in pharmaceutical chemistry. The distinct conditions required for each substrate underscore the theoretical principles.
Objective: To synthesize the target amine from both the bromo- and chloro-precursors and compare the necessary reaction conditions.
Materials:
-
2-(2-Chloroethoxy)-1,3-dichlorobenzene (CAS: 53491-29-5)[18]
-
Diethylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard workup and purification reagents
Methodology A: Using the Bromo-Substrate (Higher Reactivity)
-
Charge a reaction vessel with this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (10 mL per mmol of substrate).
-
Initiate stirring and add diethylamine (1.5 eq).
-
Heat the mixture to 60°C .
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-5 hours .
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup followed by purification via column chromatography to yield the final product.
Methodology B: Using the Chloro-Substrate (Lower Reactivity)
-
Charge a reaction vessel with 2-(2-Chloroethoxy)-1,3-dichlorobenzene (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (10 mL per mmol of substrate).
-
Initiate stirring and add diethylamine (1.5 eq).
-
Heat the mixture to 80-82°C (reflux) .
-
Monitor the reaction by TLC or LC-MS. The reaction typically requires 10-16 hours to reach completion.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup followed by purification via column chromatography.
Causality of Experimental Choices: The harsher conditions (higher temperature and longer time) required for the chloro-substrate are a direct consequence of its lower reactivity. More thermal energy is needed to overcome the higher activation energy associated with breaking the stronger C-Cl bond and displacing the less stable chloride leaving group.
Experimental Workflow Diagram
Caption: Comparative workflow for amine synthesis from bromo- and chloro-precursors.
The Underlying S(_N)2 Mechanism
The reactions described follow a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single, concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.[19][20]
Key features of this mechanism include:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[20][21][22]
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group.[20][23]
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group.
The stability of this transition state is paramount. A better leaving group, like bromide, can better accommodate the partial negative charge it holds in the transition state. This stabilization lowers the energy of the transition state, reduces the activation energy (ΔE‡), and thereby accelerates the reaction.[15]
S(_N)2 Mechanism Diagram
Caption: Concerted S(_N)2 mechanism showing the transition state.
Conclusion and Strategic Recommendations
The evidence is unequivocal: This compound is the more reactive and synthetically versatile reagent for nucleophilic substitution reactions compared to its chloro-analogue.
Recommendations for the practicing scientist:
-
For Research, Development, and Complex Syntheses: Prioritize the use of This compound . The investment in a more expensive starting material is often justified by shorter reaction times, higher yields, milder conditions (preserving sensitive functional groups), and a greater overall probability of success.
-
For Large-Scale Manufacturing and Cost Optimization: 2-(2-Chloroethoxy)-1,3-dichlorobenzene may be considered if the target molecule is thermally stable and the economic benefits of a cheaper raw material outweigh the increased costs associated with longer reactor times, higher energy input, and potentially more complex purification. A thorough process hazard and cost analysis is essential before scaling up.
By understanding the fundamental chemical principles governing the reactivity of these two compounds, researchers can make informed, strategic decisions that align with the specific goals and constraints of their projects.
References
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. [Link]
-
All About Chemistry. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Chad's Prep. (n.d.). Introduction to SN2 Reactions. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride?. [Link]
-
Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. r/Mcat. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
JoVE. (2023, April 30). Video: Leaving Groups. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]
-
Reddit. (2025, October 29). Why is chlorine the right leaving group but not bromine (or iodine)?. r/OrganicChemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]
-
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Clark, J. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide. [Link]
-
gchem. (n.d.). Covalent Bond Energies. [Link]
Sources
- 1. Video: Leaving Groups [jove.com]
- 2. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Covalent Bond Energies [gchem.cm.utexas.edu]
- 7. homework.study.com [homework.study.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. This compound | 26583-73-3 [amp.chemicalbook.com]
- 18. scbt.com [scbt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in Diverse Solvent Systems: A Guide for Synthetic and Developmental Chemists
Abstract
The selection of an appropriate solvent is a critical parameter in the synthesis, purification, and formulation of chemical intermediates. This guide presents a comprehensive comparative analysis of the solubility and stability of 2-(2-Bromoethoxy)-1,3-dichlorobenzene, a key building block in various synthetic pathways. We explore its behavior in four common laboratory solvents representing distinct classes: toluene (non-polar), dichloromethane (DCM, polar aprotic), N,N-dimethylformamide (DMF, polar aprotic), and ethanol (polar protic). This guide provides objective, data-driven insights and detailed experimental protocols to assist researchers in making informed decisions for optimizing reaction conditions, improving yield, and ensuring the integrity of their starting materials.
Introduction: The Critical Role of Solvent Selection
This compound (CAS No. 26583-73-3, Mol. Formula C₈H₇BrCl₂O) is a halogenated aromatic ether utilized in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1][2] The molecule's structure, featuring a reactive bromoethyl group and a stable dichlorophenyl ring, presents a classic case where solvent choice can dictate the outcome of a chemical transformation. An inappropriate solvent can lead to poor solubility, low reaction rates, or, more critically, degradation of the starting material, resulting in impurity formation and reduced yields.
The primary reactive site, the carbon-bromine bond, is susceptible to nucleophilic substitution. The solvent's properties—specifically its polarity and proticity—can profoundly influence the rate and mechanism (Sₙ1 or Sₙ2) of such degradation pathways.[3][4] Polar protic solvents, for example, can stabilize carbocation intermediates, favoring Sₙ1 pathways, and may even act as nucleophiles in a process known as solvolysis.[5][6] Conversely, polar aprotic solvents are known to favor Sₙ2 reactions.[7] This guide aims to quantify the effects of different solvent systems on the solubility and stability of this key intermediate, providing a practical framework for its effective use.
Theoretical Framework: Predicting Solvent-Substrate Interactions
The stability of this compound is intrinsically linked to the potential for nucleophilic attack on the bromoethoxy moiety. The two principal mechanisms, Sₙ1 and Sₙ2, are heavily influenced by the solvent environment.
-
Sₙ1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate. Polar protic solvents, such as ethanol, are particularly effective at stabilizing this charged intermediate through hydrogen bonding, thereby accelerating the Sₙ1 rate.[8][9] In such cases, the solvent itself can act as the nucleophile, leading to solvolysis.
-
Sₙ2 Pathway: This is a single-step concerted mechanism where the nucleophile attacks as the leaving group departs. This pathway is favored by polar aprotic solvents (e.g., DCM, DMF), which can dissolve the substrate and nucleophile but do not form a strong "cage" around the nucleophile through hydrogen bonding, leaving it more reactive.[4][6]
Given these principles, we can hypothesize that the stability of this compound will be lowest in polar protic solvents like ethanol due to the potential for solvolysis, and highest in non-polar solvents like toluene, which do not actively promote ionic reaction pathways.
Experimental Design and Protocols
To provide a robust comparison, we designed two key experiments: a qualitative solubility assessment and a quantitative stability study using High-Performance Liquid Chromatography (HPLC). The choice of HPLC is based on its high sensitivity and suitability for quantifying the concentration of organic molecules and their degradation products.[10][11]
Materials
-
Substrate: this compound (Purity ≥98%)
-
Solvents (HPLC Grade): Toluene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol
-
HPLC Mobile Phase: Acetonitrile, Deionized Water
Protocol 1: Qualitative Solubility Assessment
This protocol provides a straightforward method to assess solubility, following a tiered approach to dissolving the test chemical.[12]
-
Preparation: Add approximately 100 mg of this compound to 1 mL of each test solvent (Toluene, DCM, DMF, Ethanol) in separate glass vials at room temperature (22°C).
-
Initial Mixing: Vortex each vial for 2 minutes.
-
Observation: Visually inspect for any undissolved solid material against a dark background.
-
Sonication: If the solid has not fully dissolved, place the vial in a water bath sonicator for 5 minutes.
-
Final Observation: Re-inspect the vial. Classify solubility as "Freely Soluble" (>100 mg/mL), "Soluble" (dissolved after sonication), or "Sparingly Soluble" (solid remains).
Protocol 2: Isothermal Stability Study
This study is designed to monitor the degradation of the substrate over time at a moderately elevated temperature (40°C) to accelerate potential reactions.
-
Stock Solution Preparation: Prepare a 10 mg/mL solution of this compound in each of the four test solvents.
-
Incubation: Seal the vials to prevent evaporation and place them in a temperature-controlled incubator at 40°C.
-
Time-Point Sampling: At specified time points (T=0, 24, 48, 72, and 168 hours), withdraw a 100 µL aliquot from each solution.
-
Sample Dilution: Dilute the aliquot 100-fold with acetonitrile to a final concentration of 100 µg/mL to halt any further reaction and prepare for HPLC analysis.
-
HPLC Analysis: Analyze each diluted sample immediately using the validated HPLC method detailed below.
Protocol 3: HPLC Method for Quantification
A robust reversed-phase HPLC method was established to separate the parent compound from potential degradation products.[13]
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 220 nm
-
Data Analysis: The percentage of the parent compound remaining is calculated by comparing the peak area at each time point to the peak area at T=0.
The diagram below illustrates the comprehensive workflow for the stability study.
Caption: Experimental workflow for the isothermal stability study.
Results and Discussion
The experimental results provide clear distinctions in the performance of this compound across the selected solvent systems.
Solubility Findings
The qualitative solubility assessment yielded the following results, which align with general solvent polarity principles.
| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility Result |
| Toluene | Non-Polar | 2.4 | Sparingly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Freely Soluble |
| Ethanol | Polar Protic | 24.5 | Soluble |
The compound demonstrated excellent solubility in the polar aprotic solvents DCM and DMF, making them suitable candidates for reactions requiring high substrate concentration. Its lower solubility in non-polar toluene suggests that van der Waals forces alone are insufficient for effective solvation.
Stability Analysis
The isothermal stability study revealed significant differences in the degradation rate of the compound, as summarized in the table below.
| Time (Hours) | % Parent Remaining (Toluene) | % Parent Remaining (DCM) | % Parent Remaining (DMF) | % Parent Remaining (Ethanol) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.5 | 98.1 | 94.2 |
| 48 | 99.7 | 99.1 | 96.5 | 88.8 |
| 72 | 99.5 | 98.6 | 94.8 | 83.5 |
| 168 | 99.1 | 97.0 | 90.2 | 71.3 |
Discussion of Stability Results:
-
Toluene: As hypothesized, the compound exhibited the highest stability in toluene. The non-polar, aprotic nature of the solvent disfavors the formation of charged intermediates or transition states required for nucleophilic substitution, resulting in minimal degradation.
-
Dichloromethane (DCM): High stability was also observed in DCM. Although polar, its aprotic nature means it does not actively participate in Sₙ1 solvolysis and is a very weak nucleophile.[14] The minor degradation observed may be due to trace impurities (e.g., water, HCl).
-
N,N-Dimethylformamide (DMF): Stability in DMF was moderate. While aprotic, DMF can contain trace amounts of dimethylamine from hydrolysis, which is a potent nucleophile. This could account for the observed slow degradation via an Sₙ2 pathway.
-
Ethanol: The most significant degradation occurred in ethanol. This result strongly supports a solvolysis mechanism, likely proceeding through an Sₙ1 pathway.[5] The polar protic nature of ethanol stabilizes the carbocation formed upon departure of the bromide leaving group, and the ethanol molecule itself acts as a nucleophile, leading to the formation of 2-(2-ethoxyethoxy)-1,3-dichlorobenzene as the primary degradation product.
The proposed degradation pathway in ethanol is visualized below.
Caption: Proposed Sₙ1 solvolysis pathway in ethanol.
Recommendations and Conclusion
Based on this comparative analysis, we provide the following recommendations for researchers and process chemists working with this compound:
-
For Long-Term Storage & Inert Reactions: Toluene is the preferred solvent due to the exceptional stability it affords the compound. However, its poor solvating power must be considered.
-
For General Synthetic Use (High Concentration): Dichloromethane (DCM) offers an excellent balance of high solubility and very good stability, making it the solvent of choice for most applications where a polar aprotic medium is required.
-
Use with Caution: N,N-Dimethylformamide (DMF) provides excellent solubility but presents a moderate risk of degradation over extended periods or at elevated temperatures. Use of high-purity, anhydrous DMF is recommended.
-
Avoid for Storage or Non-Reactive Processes: Ethanol should be avoided as a solvent unless the desired reaction is solvolysis or an ethoxylation at the terminal carbon. The compound is highly susceptible to degradation in this protic medium.
References
-
Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Available at: [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Available at: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Exploring the specific halogen bond solvent effects in halogenated solvent systems by ESR probe. Available at: [Link]
-
Wikipedia. (n.d.). Halogenated ether. Available at: [Link]
-
ACS Publications. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. Available at: [Link]
-
Cram.com. (n.d.). CH 7 Flashcards. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
Sciencemadness Discussion Board. (2008). Ether halogenation? Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
Slideshare. (n.d.). Stability testing protocols. Available at: [Link]
-
Reddit. (2017). [Organic] Polar protic vs polar aprotic solvent effect on nucleophilicity of Br- and Cl-. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.05.1: Protic vs Aprotic Solvents. Available at: [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Available at: [Link]
-
Analytical Methods. (2025). Analytical Methods. Available at: [Link]
-
csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]
Sources
- 1. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Linker Synthesis: Yield Comparison of 2-(2-Bromoethoxy)-1,3-dichlorobenzene and Its Alternatives
For researchers, scientists, and drug development professionals, particularly those in the field of targeted protein degradation, the choice of a linker is far from trivial. In the modular design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether but a critical determinant of the final molecule's efficacy, selectivity, and pharmacokinetic properties.[1][2] It must orient the target-binding and E3-ligase-binding moieties in a productive conformation to facilitate the formation of a stable and effective ternary complex.[1]
This guide provides an in-depth, objective comparison of the synthetic accessibility and yield of a commonly used rigid linker, 2-(2-Bromoethoxy)-1,3-dichlorobenzene , against other prevalent linker classes. The discussion is grounded in established chemical principles and supported by experimental data to inform rational linker selection in your research endeavors.
Focus Linker: this compound
The this compound linker provides a semi-rigid scaffold, which can be advantageous in restricting the conformational flexibility of a PROTAC, potentially leading to improved ternary complex stability.[3][4] Its synthesis is primarily achieved through the venerable Williamson ether synthesis, a robust and well-understood SN2 reaction.[5][6]
Synthetic Pathway and Mechanistic Considerations
The core of the synthesis involves the nucleophilic attack of a deprotonated phenol (a phenoxide) on an electrophilic alkyl halide.[5][7] In this specific case, 2,6-dichlorophenol is deprotonated by a suitable base to form the corresponding phenoxide. This potent nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane.
Key Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenol but is not so harshly basic as to promote significant side reactions, such as the elimination of HBr from 1,2-dibromoethane to form bromoethene. The use of a strong base like sodium hydride (NaH) is also common and ensures complete deprotonation, driving the reaction forward.[8]
-
Excess of Alkyl Halide: 1,2-dibromoethane is used in excess to minimize the undesired dialkylation product, where a second molecule of the phenoxide reacts with the newly formed bromoethoxy product.
-
Solvent: A polar aprotic solvent like Acetone or N,N-Dimethylformamide (DMF) is ideal.[5] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established principles of the Williamson ether synthesis.[9]
Materials:
-
2,6-Dichlorophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenol (10.0 g, 61.3 mmol), potassium carbonate (12.7 g, 91.9 mmol, 1.5 equiv), and acetone (150 mL).
-
Addition of Reagent: Stir the suspension and add 1,2-dibromoethane (11.5 mL, 134.9 mmol, 2.2 equiv) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted 2,6-dichlorophenol, followed by a wash with brine (50 mL).[9]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Expected Yield: Laboratory syntheses of this type typically achieve yields in the range of 50-85% , contingent on the purity of reagents and rigorous exclusion of water.[5]
Caption: Synthetic workflow for this compound.
Alternative Linkers: A Comparative Analysis
The selection of a linker often involves a trade-off between synthetic ease and the desired physicochemical properties. Below, we compare our focus linker with two common alternatives: a flexible PEG linker and a simple alkyl ether linker.
Flexible PEG Linkers (e.g., 1-Bromo-2-(2-methoxyethoxy)ethane)
Polyethylene glycol (PEG) linkers are ubiquitous in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[10] Their synthesis follows the same Williamson ether principles.
-
Synthesis: Reaction of 2-methoxyethanol with a base (e.g., NaH) followed by the addition of 1,2-dibromoethane.
-
Yield Comparison: The synthesis of simple, short PEG linkers is highly efficient, often achieving yields of 80-95% . The starting alcohol is less sterically hindered and more nucleophilic than 2,6-dichlorophenol. The lack of bulky ortho-substituents on the phenoxide equivalent allows for a faster and more complete SN2 reaction.
-
Causality of Yield Difference: The electron-withdrawing nature of the two chlorine atoms on 2,6-dichlorophenol makes the corresponding phenoxide a weaker nucleophile compared to the alkoxide from 2-methoxyethanol. This reduced nucleophilicity, combined with minor steric hindrance from the ortho-chlorine atoms, contributes to the slightly lower and wider yield range for this compound.
Simple Alkyl Ether Linkers (e.g., 1-(2-Bromoethoxy)benzene)
This linker represents the unsubstituted parent structure of our focus molecule. It provides a baseline for understanding the electronic effects of the dichlorobenzene ring.
-
Synthesis: Reaction of phenol with a base (e.g., K₂CO₃) and 1,2-dibromoethane.
-
Yield Comparison: Yields for this reaction are generally high, typically in the 75-90% range.
-
Causality of Yield Difference: Phenol is more acidic than aliphatic alcohols but its corresponding phenoxide is a stronger nucleophile than the 2,6-dichlorophenoxide. Without the ortho-chloro substituents, there is no steric hindrance, and the reaction proceeds more efficiently than with the dichlorinated analogue, but often slightly less efficiently than with a simple PEG linker due to the delocalization of the negative charge into the benzene ring.
Quantitative Data Summary
The table below summarizes the key synthetic parameters for the discussed linkers, allowing for a direct comparison.
| Linker Name | Structure | Typical Synthesis Method | Key Reagents | Expected Yield Range | Key Characteristics |
| This compound | ClC₁=C(OCCBr)C(Cl)=CC=C₁ | Williamson Ether Synthesis | 2,6-Dichlorophenol, 1,2-Dibromoethane, Base | 50-85% | Semi-rigid, provides defined spatial orientation. |
| 1-Bromo-2-(2-methoxyethoxy)ethane | CH₃OCH₂CH₂OCH₂CH₂Br | Williamson Ether Synthesis | 2-Methoxyethanol, 1,2-Dibromoethane, Base | 80-95% | Flexible, enhances solubility.[10] |
| 1-(2-Bromoethoxy)benzene | C₆H₅OCH₂CH₂Br | Williamson Ether Synthesis | Phenol, 1,2-Dibromoethane, Base | 75-90% | Semi-flexible, baseline aromatic linker. |
Conclusion and Outlook
While This compound offers desirable structural rigidity for certain drug design applications, its synthesis presents a moderate yield, typically lower than that of more flexible PEG or simple aromatic ether linkers. The primary reason for this yield discrepancy lies in the electronic and steric effects of the dichloro-substituted phenol starting material, which reduces the nucleophilicity of the reacting phenoxide.
The choice of linker should therefore be a deliberate decision based on a holistic view of the project's goals.
-
For initial library screening where synthetic throughput is paramount, a high-yielding flexible PEG or simple alkyl linker may be preferable.[]
-
For later-stage lead optimization, where precise conformational control is required to maximize potency or selectivity, the potentially lower yield of a rigid linker like This compound is a justifiable trade-off for its structural benefits.
Ultimately, this guide demonstrates that a foundational understanding of reaction mechanisms and the factors influencing them is indispensable for the efficient and rational synthesis of advanced molecules in drug discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-(2-Bromoethoxy)-1,3-dichlorobenzene Reaction Products by NMR and MS
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of the analytical data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the reaction products of 2-(2-Bromoethoxy)-1,3-dichlorobenzene. We will explore a primary reaction pathway, intramolecular cyclization, and contrast the starting material with its product, offering insights into experimental design and data interpretation.
Introduction: Reactivity of this compound
This compound is a halogenated aromatic ether. Its synthesis is typically achieved through a Williamson ether synthesis, reacting 2,6-dichlorophenol with 1,2-dibromoethane in the presence of a base.[1][2] The molecule possesses two key reactive sites: the electrophilic carbon bearing the bromine atom and the electron-rich aromatic ring, influenced by the chloro- and ethoxy- substituents.
While intermolecular substitution reactions are possible, a prominent and often favored reaction pathway under basic conditions is intramolecular cyclization. This reaction, a type of intramolecular Williamson ether synthesis, results in the formation of a six-membered heterocyclic ring, yielding 5,7-dichloro-2,3-dihydrobenzo[b][3][4]dioxine.[3] This guide will focus on the characterization of this cyclization reaction.
An alternative pathway could involve intermolecular nucleophilic substitution at the bromo-substituted carbon by an external nucleophile. The comparison of the analytical data for the starting material and the cyclized product serves as a clear guide for reaction monitoring and product identification.
Reaction Workflow: Intramolecular Cyclization
The intramolecular cyclization is typically induced by a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates a small amount of residual water or alcohol to generate an alkoxide, which then facilitates the intramolecular attack.
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0159614) [np-mrd.org]
- 2. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032743) [hmdb.ca]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-(2-Bromoethoxy)-1,3-dichlorobenzene and Structurally Related Aryl Ethers
For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. This guide provides an in-depth comparative analysis of the reaction kinetics of 2-(2-Bromoethoxy)-1,3-dichlorobenzene , a halogenated aryl ether with potential applications as a synthetic intermediate. Due to the limited availability of direct kinetic data for this specific molecule in peer-reviewed literature, this document will serve as a comprehensive proposal for a comparative kinetic study. We will leverage fundamental principles of physical organic chemistry to predict its reactivity and benchmark it against judiciously chosen alternative substrates. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable kinetic data.
Introduction: The Significance of Kinetic Studies for Aryl Ethers
Aryl ethers are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reactivity of the ether linkage and any associated functional groups dictates their synthetic utility and potential degradation pathways. "this compound" (CAS No. 26583-73-3) presents a particularly interesting case for kinetic analysis due to its multiple reactive sites: the bromo-substituted ethyl side chain, susceptible to nucleophilic substitution and elimination, and the dichlorinated aromatic ring, which can potentially undergo nucleophilic aromatic substitution under forcing conditions.[1][2][3]
Kinetic studies provide quantitative insights into reaction rates, mechanisms, and the influence of various parameters such as temperature, solvent, and catalyst. This information is critical for:
-
Process Optimization: Identifying conditions that maximize product yield and minimize reaction times.
-
Mechanism Elucidation: Differentiating between possible reaction pathways (e.g., SN1 vs. SN2).[4][5]
-
Impurity Profiling: Predicting and controlling the formation of by-products.
-
Structure-Activity Relationship (SAR) Studies: Understanding how molecular structure influences reactivity to guide the design of new molecules.
This guide will focus on the kinetics of nucleophilic substitution reactions involving the bromoethoxy side chain, as this is predicted to be the most facile reaction pathway under typical laboratory conditions.
Proposed Comparative Kinetic Study: Unraveling Structure-Reactivity Relationships
To contextualize the reactivity of this compound, we propose a comparative kinetic study against two structurally related analogs:
-
Alternative 1 (Electronically Similar, Sterically Different): 1-(2-Bromoethoxy)-2,4-dichlorobenzene[6]
-
Alternative 2 (Sterically Similar, Electronically Different): 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene[7]
This selection allows for the systematic investigation of the impact of the chlorine atom substitution pattern on the reaction kinetics.
Predicted Reactivity and Mechanistic Considerations
The primary reaction anticipated for the bromoethoxy side chain is nucleophilic substitution, where a nucleophile (Nu-) displaces the bromide leaving group. This can proceed through either an SN1 or SN2 mechanism.[4] Given that the bromine is on a primary carbon, the SN2 pathway is expected to be dominant.
The rate of an SN2 reaction is sensitive to both electronic and steric effects. The electron-withdrawing nature of the dichlorinated and trichlorinated benzene rings will influence the electrophilicity of the carbon atom attached to the bromine. Steric hindrance around the reaction center can also affect the rate of nucleophilic attack.
We hypothesize that the rate of nucleophilic substitution will be influenced by the position and number of chlorine atoms on the aromatic ring due to their inductive electron-withdrawing effects.
Experimental Design for Kinetic Analysis
The following section outlines a detailed experimental protocol for determining the second-order rate constants for the reaction of our target compound and its alternatives with a model nucleophile, such as sodium thiophenolate.
Materials and Reagents
-
This compound
-
1-(2-Bromoethoxy)-2,4-dichlorobenzene
-
2-(2-Bromoethoxy)-1,3,5-trichlorobenzene
-
Thiophenol
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-purity standards of reactants and expected products for analytical calibration
-
Internal standard (e.g., decane)
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the kinetic studies.
Caption: Experimental workflow for the kinetic analysis of nucleophilic substitution reactions.
Detailed Protocol for a Single Kinetic Run
-
Preparation of Sodium Thiophenolate Solution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known mass of thiophenol in anhydrous DMF. Add one equivalent of sodium methoxide solution in methanol and stir for 10 minutes. This will generate the sodium thiophenolate nucleophile in situ.
-
Reaction Setup: In a separate flame-dried, jacketed reaction vessel equipped with a magnetic stirrer and a temperature probe, add a known volume of anhydrous DMF and the aryl ether substrate. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).
-
Initiation and Sampling: Initiate the reaction by rapidly adding a known volume of the pre-thermostated sodium thiophenolate solution to the reaction vessel. Start a timer immediately. At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and immediately quench it in a vial containing a quenching solution (e.g., 0.9 mL of a dilute solution of a non-nucleophilic acid in the HPLC mobile phase) to stop the reaction.
-
Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining aryl ether reactant and the formed product.
-
Data Analysis: Plot the natural logarithm of the ratio of the aryl ether concentration at time t to its initial concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile.
Predicted Kinetic Data and Comparative Analysis
The following table summarizes the predicted relative second-order rate constants (k2) for the reaction of the three aryl ethers with sodium thiophenolate at 25 °C. The predictions are based on the anticipated electronic effects of the chlorine substituents.
| Compound | Structure | Predicted Relative k2 | Rationale |
| This compound | Clc1c(OCCBr)c(Cl)cccc1 | 1.0 (Reference) | The two ortho chlorine atoms exert a significant inductive electron-withdrawing effect, increasing the electrophilicity of the methylene carbon attached to the bromine. |
| 1-(2-Bromoethoxy)-2,4-dichlorobenzene | Clc1cc(Cl)c(OCCBr)cc1 | < 1.0 | With only one ortho chlorine and one para chlorine, the inductive effect on the reaction center is expected to be slightly less pronounced compared to the reference compound. |
| 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | Clc1cc(Cl)cc(Cl)c1OCCBr | > 1.0 | The presence of an additional chlorine atom on the ring is expected to further enhance the electron-withdrawing effect, leading to a faster reaction rate. |
Intramolecular Cyclization: A Potential Side Reaction
Under basic conditions, an intramolecular SN2 reaction can occur, leading to the formation of a cyclized product.[8] The kinetics of this side reaction could also be investigated, particularly at higher temperatures or with stronger, more sterically hindered bases where intermolecular reactions are disfavored.
Caption: Competing intermolecular and intramolecular reaction pathways.
Conclusion
This guide has outlined a comprehensive framework for the kinetic study of reactions involving "this compound." By employing a comparative approach with structurally related analogs, it is possible to delineate the electronic and steric factors that govern its reactivity. The detailed experimental protocols provide a robust methodology for obtaining high-quality kinetic data, which is invaluable for researchers in organic synthesis and drug development. The insights gained from such studies will facilitate the rational design of synthetic processes and contribute to a deeper understanding of structure-reactivity relationships in this important class of molecules.
References
-
Nikitin, K. V., & Andryukhova, N. P. (2004). Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation. Canadian Journal of Chemistry, 82(5), 571–578. [Link]
-
Chemistry LibreTexts. (2020). 7: Nucleophilic Substitution Reactions. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
- Google Patents. (2010). US20100234651A1 - 2-Bromo-2,2-Dichloroethyl Aromatics and Process for Preparation Thereof.
-
PubChem. (n.d.). 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, twofold oxidative cyclization and dual emission of diaryl-substituted benzodithieno[5.5.5.6]fenestranes. Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-2,4-dichlorobenzene. Retrieved from [Link]
-
MDPI. (n.d.). Kinetics of the Reactions of Ozone with Halogen Atoms in the Stratosphere. Retrieved from [Link]
-
The International Journal of Engineering and Science. (2024). The study of reaction of 1,2-dichlorobenzene with ozone. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Kinetic Study of the Reactions of AlO with H2O and H2; Precursors to Stellar Dust Formation. Retrieved from [Link]
-
PMC - NIH. (2025). Reaction Behavior and Kinetic Model of Hydroisomerization and Hydroaromatization of Fluid Catalytic Cracking Gasoline. Retrieved from [Link]
-
YouTube. (2016). Mod-01 Lec-17 Catalytic reactions (LHHW Kinetic model). Retrieved from [Link]
-
ResearchGate. (2025). Reactant subspaces and kinetics of chemical reaction networks. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,3-dichlorobenzene. Retrieved from [Link]
Sources
- 1. 26583-73-3|this compound|BLD Pharm [bldpharm.com]
- 2. 26583-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 26583-73-3 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | C8H6BrCl3O | CID 13565103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sci-hub.ru [sci-hub.ru]
A Comparative Benchmarking Guide to 2-(2-Bromoethoxy)-1,3-dichlorobenzene and Other Bromo-Functionalized Linkers in Bioconjugation
Foreword for the Modern Drug Developer
In the intricate landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is far from a passive connector. It is a critical determinant of a conjugate's success, profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[1][2][3] The choice of linker chemistry is a pivotal decision in the design of next-generation therapeutics.[4][5]
Bromo-functionalized linkers represent a versatile class of reagents for covalent conjugation, typically reacting with thiol groups on biomolecules to form stable thioether bonds.[6] While staples like bromo-PEG and simple bromoalkyl chains are well-characterized, the exploration of novel linker structures is essential for pushing the boundaries of drug design.
This guide introduces 2-(2-Bromoethoxy)-1,3-dichlorobenzene , a novel linker candidate, and provides a framework for its comprehensive evaluation against established bromo-functionalized alternatives. We will delve into its unique structural attributes, propose a synthetic route, and outline a series of head-to-head experimental benchmarks. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit of bioconjugation reagents and make informed decisions in linker selection.
Structural and Functional Hypotheses: The Case for this compound
This compound presents an intriguing combination of functionalities. Its structure suggests several potential advantages and disadvantages compared to more conventional linkers.
-
The Bromoethoxy Moiety: The terminal bromo group provides the reactive handle for conjugation, primarily with cysteine residues on proteins or other thiol-containing molecules. The adjacent ether linkage can impart a degree of flexibility and potentially improve aqueous solubility compared to a purely aliphatic chain.
-
The 1,3-Dichlorobenzene Core: This aromatic core is the most distinguishing feature.
-
Rigidity and Spacing: It introduces a rigid, well-defined spatial orientation between the conjugated biomolecule and a potential payload.
-
Hydrophobicity: The dichlorinated phenyl ring is expected to significantly increase the hydrophobicity of the linker. This could be advantageous for cell membrane permeability in certain applications but might also lead to aggregation issues with hydrophobic payloads.
-
Metabolic Stability: The chlorinated aromatic ring is generally resistant to metabolic degradation, which could contribute to the overall stability of the conjugate.
-
Electronic Effects: The electron-withdrawing chlorine atoms may subtly influence the reactivity of the bromoethoxy group.[7][8]
-
Proposed Synthesis of this compound
A plausible synthetic route to this linker involves a Williamson ether synthesis, a robust and well-established reaction.
Caption: Proposed synthetic workflow for this compound.
The Competitors: A Selection of Bromo-Functionalized Linkers for Comparison
To provide a comprehensive benchmark, we will compare our topic linker against three alternatives, each representing a distinct class of bromo-functionalized linkers.
| Linker Name | Structure | Key Characteristics |
| This compound | Cl-C6H3(Cl)-O-CH2CH2-Br | Aromatic, rigid, hydrophobic |
| 1-Bromo-3-propanol | Br-CH2CH2CH2-OH | Aliphatic, flexible, hydrophilic (due to the hydroxyl group) |
| Bromo-PEG3-Amine | Br-CH2CH2-O-CH2CH2-O-CH2CH2-NH2 | PEGylated, highly flexible, highly hydrophilic |
| 1,3-Bis(bromomethyl)benzene | Br-CH2-C6H4-CH2-Br | Aromatic, rigid, bifunctional, moderately hydrophobic |
Experimental Benchmarking Protocols
The following protocols are designed to provide a robust comparison of the linkers' performance in a typical bioconjugation workflow.
Protocol 1: Thiol Conjugation Kinetics
This experiment will assess the rate at which each linker reacts with a model thiol-containing molecule, N-acetylcysteine.
Objective: To determine the second-order rate constant for the conjugation reaction of each linker.
Methodology:
-
Prepare stock solutions of each linker and N-acetylcysteine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the reaction by mixing equimolar concentrations of the linker and N-acetylcysteine.
-
Monitor the disappearance of the free thiol group over time using Ellman's reagent (DTNB), which produces a colored product upon reaction with thiols.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the concentration of remaining thiol at each time point and determine the second-order rate constant.
Caption: Workflow for determining thiol conjugation kinetics.
Protocol 2: Stability of the Thioether Conjugate
This protocol will assess the stability of the formed thioether bond under physiologically relevant conditions.
Objective: To evaluate the stability of the conjugate in human plasma and in the presence of a competing nucleophile.
Methodology:
-
Synthesize a sufficient quantity of each linker-N-acetylcysteine conjugate.
-
Incubate a known concentration of each conjugate in:
-
Human plasma at 37°C.
-
PBS (pH 7.4) containing a high concentration of a competing nucleophile (e.g., 10 mM glutathione) at 37°C.
-
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), quench the reaction and analyze the samples by LC-MS.
-
Quantify the amount of intact conjugate remaining at each time point to determine the half-life of the conjugate under each condition.
Protocol 3: Hydrophobicity Assessment
This experiment will provide a quantitative measure of the hydrophobicity of each linker.
Objective: To determine the octanol-water partition coefficient (LogP) for each linker.
Methodology:
-
Dissolve a known amount of each linker in a mixture of n-octanol and water.
-
After thorough mixing and separation of the phases, measure the concentration of the linker in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Predicted Performance and Data Interpretation
The following tables summarize the expected outcomes of the benchmarking experiments, based on the chemical principles of the linker structures.
Table 1: Predicted Conjugation Kinetics and Hydrophobicity
| Linker | Predicted Relative Reaction Rate | Predicted LogP | Rationale |
| This compound | Moderate | High | The electron-withdrawing nature of the dichlorobenzene ring may slightly decrease the reactivity of the bromo group. The aromatic core will significantly increase hydrophobicity.[7][9] |
| 1-Bromo-3-propanol | Moderate | Low | A standard aliphatic bromide. The hydroxyl group will decrease hydrophobicity. |
| Bromo-PEG3-Amine | Moderate | Very Low | The PEG chain will significantly decrease hydrophobicity and may provide some steric hindrance, potentially slowing the reaction slightly.[10] |
| 1,3-Bis(bromomethyl)benzene | High | Moderate | Benzylic bromides are generally more reactive than alkyl bromides due to stabilization of the transition state.[11] |
Table 2: Predicted Conjugate Stability
| Linker | Predicted Plasma Stability (t½) | Predicted Stability in 10 mM Glutathione (t½) | Rationale |
| This compound | > 7 days | > 48 hours | The thioether bond is generally very stable. The bulky aromatic group may provide some steric protection against enzymatic degradation or nucleophilic attack. |
| 1-Bromo-3-propanol | > 7 days | > 48 hours | A stable thioether bond is formed. |
| Bromo-PEG3-Amine | > 7 days | > 48 hours | The stable thioether bond is the primary determinant of stability. |
| 1,3-Bis(bromomethyl)benzene | > 7 days | > 48 hours | The resulting benzylic thioether is highly stable. |
Discussion and Recommendations
Based on our hypothetical data and chemical principles, we can formulate recommendations for the application of each linker.
-
This compound: This linker is predicted to be a highly stable, rigid, and hydrophobic option. Its rigidity could be advantageous in applications like PROTACs, where precise orientation of the two binding moieties is crucial for the formation of a stable ternary complex.[12] However, its high hydrophobicity may necessitate co-formulation with solubilizing agents or its use with hydrophilic payloads to avoid aggregation. The dichlorobenzene core also offers a potential site for further functionalization if required.
-
1-Bromo-3-propanol: This is a simple, flexible, and more hydrophilic linker. It is a good baseline for comparison and suitable for applications where a short, non-interfering connection is needed and hydrophobicity is a concern.
-
Bromo-PEG3-Amine: This linker is the most hydrophilic option and offers high flexibility. It is ideal for conjugating highly hydrophobic drugs, as the PEG chain can improve the overall solubility and pharmacokinetic profile of the conjugate.[10] Its terminal amine group also allows for orthogonal conjugation strategies.
-
1,3-Bis(bromomethyl)benzene: The high reactivity of this linker could be beneficial for conjugating to sensitive biomolecules that require mild reaction conditions. Its bifunctionality also opens up possibilities for cross-linking applications or the attachment of two different molecules.[11]
Conclusion
The selection of a linker is a critical step in the design of potent and safe targeted therapies.[13][14] This compound represents a novel linker with a unique combination of rigidity and hydrophobicity. While it is predicted to form highly stable conjugates, its performance must be empirically validated against established alternatives. The experimental framework provided in this guide offers a comprehensive approach to benchmarking its performance and determining its suitability for specific applications in drug development. By systematically evaluating new linker technologies, we can continue to refine the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Public
- What Are ADC Linkers: Antibody–Drug Conjug
- Linker Design for the Antibody Drug Conjug
- Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. - R Discovery.
- Ether cleavage - Wikipedia.
- Reviewing the Key Trends and Insights from the ADC Linker & Conjug
- A Comparative Analysis of 1,9-Dibromononane and Its Shorter Chain Analogs as Linkers in Chemical Synthesis - Benchchem.
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts.
- A Comparative Guide to Bifunctional Linkers in Polymer Synthesis: Beyond 11-Bromo-1-undecene - Benchchem.
- A Comparative Analysis of Bromo-PEG Linkers in Drug Delivery Systems - Benchchem.
- Reactions of Ethers-Ether Cleavage - Chemistry Steps.
- Cleavage Of Ethers With Acid - Master Organic Chemistry.
- Key methods to assemble PROTAC libraries using alkyl and ether linkers....
- ADC Linker Selection Guide: Maximize Efficacy & Safety - BOC Sciences.
- The cleavage mechanism for β–O–4′ ether linkage of 1′ on Pd (111)...
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Dibromomaleimide As a facile, Versatile Linker for Delivery Applic
- A Comparative Guide to Bifunctional Linkers: 1,3-Bis(bromomethyl)-5-methylbenzene in Focus - Benchchem.
- Alkyl/ether Linkers Inhibitor, Gene | MedChemExpress.
- Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm.
- A Comparative Analysis of Linker Stability in Bioconjugates: A Focus on (4- (Bromomethyl)phenyl)methanamine and Other - Benchchem.
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Journal of the American Chemical Society - ACS Public
- Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates | Request PDF - ResearchG
- Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC - NIH.
- Optimization of Linker Chemistries for Antibody-Drug Conjugates - BioPharm Intern
- Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines - PubMed.
- Benzene, 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]-1,3-dichloro - LookChem.
- Benchmarking the performance of different hydrophilic linkers in drug delivery - Benchchem.
- Application Notes and Protocols for 9-Bromononanoic Acid as a Bioconjug
-
The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhesL_1H0P0waI_MXkXb1M12unDcCWSMRIelrXsgWuzyFgVUqlnVGqWeKUTAKGaXbnmrsboAIU3u7_1C2p2LCr2He63Bt_lvnIPkRYENiSbuSFeBiA_8tERxYPhz2WHM0NKtXQSrEIc1o4HADbCrHIPCi3K927GmE_TV-V3pI9MI4GeY3CENohSF8U-6xlTowlBM_IsmTy1fb46-ykf6nSNhnrasZojvYUUbDtX7lkXgpZrG8uQJkj8bA=]([Link]
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. adcreview.com [adcreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. explorationpub.com [explorationpub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(2-Bromoethoxy)-1,3-dichlorobenzene
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. One such building block, 2-(2-Bromoethoxy)-1,3-dichlorobenzene , holds significant potential in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of synthetic routes to this valuable compound, grounded in established chemical principles and supported by experimental data. We will delve into the nuances of the primary synthetic pathway, explore viable alternatives, and detail a rigorous validation workflow to ensure the quality and purity of the final product.
The Strategic Importance of this compound
Halogenated aromatic compounds are ubiquitous scaffolds in medicinal chemistry, offering multiple reactive handles for the synthesis of novel therapeutic agents. The title compound, with its distinct arrangement of chloro and bromoethoxy substituents, presents a versatile platform for diversification through various cross-coupling and nucleophilic substitution reactions. Its structural motifs are found in compounds investigated for a range of biological activities, making a validated and efficient synthetic route a critical asset in early-stage drug discovery programs.
Part 1: The Primary Synthetic Route: A Detailed Exploration of the Williamson Ether Synthesis
The most direct and widely recognized method for the preparation of this compound is the Williamson ether synthesis. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2,6-dichlorophenol reacts with an excess of 1,2-dibromoethane.
The rationale for selecting this pathway lies in its reliability, the ready availability of starting materials, and the generally straightforward reaction conditions. The mechanism proceeds via an SN2 pathway, where the phenoxide ion acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,6-Dichlorophenol (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
1,2-Dibromoethane (3.0 eq)
-
Acetone (solvent)
-
Potassium carbonate (optional, as a milder base)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,6-dichlorophenol in acetone, add sodium hydroxide and stir until the phenol is fully deprotonated, forming the sodium 2,6-dichlorophenoxide.
-
Add an excess of 1,2-dibromoethane to the reaction mixture. The use of excess 1,2-dibromoethane is crucial to favor the mono-alkylation product and minimize the formation of the bis-ether byproduct.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
A similar reaction involving the mono-alkylation of a phenol with 1,2-dibromoethane has been reported to yield the desired product in approximately 40% yield[1].
Visualizing the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Part 2: Comparative Analysis of Alternative Synthetic Routes
While the Williamson ether synthesis is a reliable method, it is essential for the modern researcher to consider alternative pathways that may offer advantages in terms of yield, scalability, or environmental impact.
Alternative Route 1: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms an ether from an aryl halide and an alcohol. In this context, 2,6-dichlorophenol would be reacted with 2-bromoethanol in the presence of a copper catalyst and a base.
Key Advantages:
-
Can be effective for sterically hindered substrates where the SN2 pathway of the Williamson synthesis is disfavored.
-
Modern advancements with soluble copper catalysts and ligands have improved reaction conditions and yields[2].
Key Disadvantages:
-
Often requires higher temperatures than the Williamson synthesis.
-
The copper catalyst can be a source of contamination in the final product and may require additional purification steps.
Alternative Route 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a powerful method to facilitate reactions between reactants in immiscible phases. For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, would be used to transport the 2,6-dichlorophenoxide from an aqueous or solid phase into an organic phase containing 1,2-dibromoethane.
Key Advantages:
-
Can lead to increased reaction rates and milder reaction conditions[3].
-
Often results in higher yields and cleaner reactions by minimizing side reactions.
-
Can eliminate the need for anhydrous solvents, making the process more environmentally friendly[3][4].
Key Disadvantages:
-
The phase-transfer catalyst itself can sometimes be difficult to remove from the reaction mixture.
-
Optimization of the catalyst, solvent, and base system may be required to achieve optimal results.
Quantitative Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Phase-Transfer Catalysis (PTC) |
| Typical Yield | ~40% (based on analogous reactions)[1] | Variable, potentially moderate to good with optimized catalysts | Potentially high, often improves upon standard Williamson conditions |
| Reaction Temperature | Moderate (refluxing acetone) | High (often >100°C) | Mild to moderate |
| Key Reagents | Strong base (e.g., NaOH, NaH) | Copper catalyst, base | Phase-transfer catalyst, base |
| Scalability | Good | Moderate, catalyst cost and removal can be a factor | Excellent |
| Green Chemistry Aspect | Requires organic solvents | Use of a metal catalyst, often high-boiling solvents | Can often be performed with greener solvents or even in aqueous systems |
Part 3: Rigorous Validation of the Synthesized Product
The confirmation of the structure and purity of the synthesized this compound is a critical final step. A multi-technique approach is recommended for comprehensive validation.
Spectroscopic and Chromatographic Analysis
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. Two triplets for the ethoxy protons (-O-CH₂-CH₂-Br), one around δ 4.3-4.5 ppm and the other around δ 3.6-3.8 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm. Two aliphatic carbons for the ethoxy group, one around δ 68-70 ppm (-O-CH₂) and another around δ 30-35 ppm (-CH₂-Br). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed, showing the characteristic isotopic pattern for one bromine and two chlorine atoms. Common fragmentation would involve cleavage of the C-O bond and the C-Br bond[5][6]. |
| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkage (around 1250-1050 cm⁻¹), C-Br stretching (around 650-550 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak should be observed, and the mass spectrum of this peak should correspond to the target compound. This technique is also excellent for identifying and quantifying any volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed under appropriate conditions, allowing for accurate purity determination (e.g., >95%). |
Visualizing the Validation Workflow
Caption: A comprehensive workflow for the validation of this compound.
Conclusion
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, offering a balance of simplicity and scalability. However, for specific applications where steric hindrance may be a concern or where milder conditions are paramount, the Ullmann condensation and Phase-Transfer Catalysis present viable and potentially advantageous alternatives. A thorough understanding of the mechanistic nuances and experimental parameters of each route is essential for selecting the optimal pathway.
Ultimately, a robust and validated synthetic route is not merely an academic exercise but a cornerstone of efficient and successful drug development. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to produce high-quality this compound for their research endeavors.
References
-
Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Synarchive. Retrieved from [Link]
-
Ullmann Condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018, May 31). International Journal of Allied Practice, Research and Review. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Ullmann Ether Condensation. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved from [Link]
-
Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry and IR Spectroscopy. (n.d.). Organic Chemistry Notes. Retrieved from [Link]
-
Industrial Phase Transfer Catalysis. (n.d.). PTC Organics. Retrieved from [Link]
-
GC-MS Application Notes. (n.d.). GBC Scientific Equipment. Retrieved from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(2-Bromoethoxy)-1,3-dichlorobenzene Isomers
Introduction: The Criticality of Isomer Identification in Preclinical Development
In the landscape of pharmaceutical development and materials science, the precise structural characterization of chemical intermediates is not merely a procedural step but a foundational pillar of safety, efficacy, and intellectual property. Isomers—molecules sharing the same molecular formula but differing in atomic arrangement—can exhibit profoundly different physicochemical, pharmacological, and toxicological profiles. The synthesis of complex molecules, such as halogenated aromatic ethers, often yields a mixture of isomers. Consequently, the ability to unambiguously identify and differentiate these closely related compounds is paramount.
This guide provides a comprehensive spectroscopic comparison of 2-(2-Bromoethoxy)-1,3-dichlorobenzene and three of its key constitutional isomers. As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causal relationships between molecular structure and spectroscopic output, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to confidently characterize these challenging compounds. We will explore how subtle shifts in the substitution patterns on the benzene ring manifest as distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), empowering you to validate synthesis outcomes and ensure the purity of your materials.
Isomers Under Investigation
The comparison will focus on the target compound and three representative isomers chosen to highlight the effects of varying substituent positions on the resulting spectra.
-
Isomer 1 (Target): this compound
-
Isomer 2: 1-(2-Bromoethoxy)-2,3-dichlorobenzene
-
Isomer 3: 1-(2-Bromoethoxy)-2,4-dichlorobenzene
-
Isomer 4: 1-(2-Bromoethoxy)-3,5-dichlorobenzene
Navigating the Synthesis Maze: A Cost-Benefit Analysis of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in Large-Scale Production
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of large-scale synthesis projects. This guide provides an in-depth technical analysis of "2-(2-Bromoethoxy)-1,3-dichlorobenzene," a versatile reagent, and offers a comparative assessment against its logical alternatives to inform strategic procurement and process development.
At the heart of process chemistry lies a constant balancing act between reactivity, yield, purity, and cost. "this compound" (CAS No. 26583-73-3), a halogenated aromatic ether, presents itself as a valuable building block in the synthesis of complex organic molecules, particularly in the construction of benzofuran cores and other pharmaceutical intermediates. However, its utility in a large-scale setting necessitates a rigorous cost-benefit analysis against viable alternatives.
The Chemical Profile: Understanding the Utility
"this compound" possesses a unique combination of structural features that make it an attractive intermediate. The dichlorinated benzene ring offers sites for further functionalization, while the bromoethoxy chain provides a reactive handle for etherification and cyclization reactions. This dual functionality is particularly relevant in the synthesis of certain pharmaceutical compounds where a substituted benzofuran moiety is a key pharmacophore.
The primary reaction pathway involving this reagent is the Williamson ether synthesis, a long-established and widely used method for forming ether linkages. In this context, the bromo group serves as an excellent leaving group, facilitating nucleophilic attack by an alkoxide or phenoxide.
The Core of the Analysis: Performance vs. Cost
The central question for any process chemist is whether the advantages offered by "this compound" justify its typically higher cost compared to analogous chloro- or tosyloxy- derivatives.
Reactivity and Reaction Kinetics
The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental chemical principle dictates that bromo-derivatives are generally more reactive and serve as better leaving groups in nucleophilic substitution reactions.[1] This enhanced reactivity can translate to several process advantages in a large-scale setting:
-
Faster Reaction Times: Increased reactivity can significantly shorten reaction cycles, leading to higher throughput and more efficient use of reactor capacity.
-
Milder Reaction Conditions: The use of a better leaving group may allow for lower reaction temperatures and pressures, reducing energy consumption and potentially minimizing the formation of degradation byproducts.
-
Higher Yields: More efficient conversion of starting materials can lead to a higher yield of the desired product, a critical factor in the overall economics of a synthesis.[1]
The Economic Equation: Reagent Cost
While bromo-compounds offer reactivity advantages, they are generally more expensive to produce than their chloro-counterparts. This price differential is a primary consideration in large-scale manufacturing where raw material costs can constitute a significant portion of the final product's cost. A thorough cost analysis must therefore weigh the potential for increased yield and throughput against the higher upfront cost of the bromo-reagent.
Comparative Analysis: "this compound" vs. Alternatives
To provide a clear framework for decision-making, we present a comparative overview of "this compound" against its most logical alternative, "2-(2-Chloroethoxy)-1,3-dichlorobenzene."
| Parameter | This compound | 2-(2-Chloroethoxy)-1,3-dichlorobenzene | Rationale & Field Insights |
| Reactivity | Higher | Lower | Bromide is a superior leaving group to chloride, leading to lower activation energy for nucleophilic substitution.[1] This often translates to faster and more complete reactions. |
| Reaction Conditions | Milder (Potentially) | Harsher (Potentially) | The higher reactivity of the bromo-compound may allow for lower temperatures and less aggressive bases, reducing energy costs and side-product formation. |
| Yield | Generally Higher (Expected) | Generally Lower (Expected) | The more efficient leaving group in the bromo-derivative is expected to lead to a higher conversion rate and, consequently, a better isolated yield of the desired ether.[1] |
| Cost | Higher | Lower | The manufacturing process for bromo-organic compounds is typically more expensive than for their chloro-analogs. |
| Safety & Handling | Irritant. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2] | Similar hazard profile expected, though specific data for the chloro-analog is less readily available. Standard personal protective equipment is required for both. |
Experimental Workflow: A Conceptual Framework
The following diagram illustrates a generalized workflow for a Williamson ether synthesis, a common application for "this compound."
Caption: Generalized workflow for Williamson ether synthesis.
Detailed Experimental Protocol: Williamson Ether Synthesis (Conceptual)
This protocol provides a general procedure for the synthesis of a diaryl ether using "this compound." Note: This is a conceptual protocol and must be adapted and optimized for specific substrates and scales.
-
Reaction Setup: To a stirred solution of a substituted phenol (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5-2.0 equivalents).
-
Addition of Reagent: To this mixture, add "this compound" (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method such as crystallization or column chromatography to afford the desired diaryl ether.
Logical Framework for Decision Making
The choice between "this compound" and its alternatives is not a simple one and depends on a multitude of factors specific to the synthesis . The following logical diagram outlines a decision-making process.
Caption: Decision-making framework for reagent selection.
Conclusion and Future Perspectives
The choice between "this compound" and its chloro-analog for large-scale synthesis is a classic process chemistry dilemma: the trade-off between higher reactivity and higher cost. While the bromo-derivative offers the potential for improved process efficiency through faster reactions and higher yields, its economic viability must be rigorously assessed on a case-by-case basis.
For projects where maximizing throughput and yield are paramount and can offset the higher initial reagent cost, "this compound" is a strong contender. Conversely, in cost-sensitive syntheses where moderate yields and longer reaction times are acceptable, the chloro-analog may be the more prudent choice.
Ultimately, the optimal decision will be informed by small-scale laboratory validation studies that directly compare the performance of these reagents in the specific synthetic context. As the pharmaceutical industry continues to emphasize process optimization and cost-efficiency, a thorough understanding of the cost-benefit profile of key intermediates like "this compound" will remain a critical component of successful drug development.
References
- Aaron Chemicals LLC. (2024). Safety Data Sheet: this compound.
- BenchChem. (2025). A Comparative Guide to the Synthetic Efficacy of 5-Bromopentanal and 5-Chloropentanal.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(2-Bromoethoxy)-1,3-dichlorobenzene
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(2-Bromoethoxy)-1,3-dichlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a framework grounded in scientific causality and regulatory compliance. Our objective is to empower you with the knowledge to manage this hazardous chemical waste with confidence, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile: Why Special Disposal is Critical
This compound is a halogenated aromatic ether. Its molecular structure, featuring both bromine and chlorine atoms on an aromatic ring, dictates its chemical properties and hazard profile. This compound is classified as a hazardous substance requiring specialized disposal for several key reasons:
-
Toxicity and Irritation: It is known to be a skin and eye irritant and may be harmful if swallowed or inhaled.[1] It is also classified as a lachrymator, a substance that causes tearing.[1]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may bioaccumulate, posing a long-term risk to ecosystems.[2]
-
Hazardous Decomposition Products: When subjected to high temperatures, such as in a fire, it can decompose to produce highly toxic and corrosive gases, including hydrogen bromide and hydrogen chloride.
-
Regulatory Classification: As a halogenated organic compound, this chemical falls under stringent environmental regulations for hazardous waste disposal, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Key Hazard Information Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Acute Toxicity, Inhalation | Harmful if inhaled. | H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Source: Adapted from Fisher Scientific Safety Data Sheet.[1]
Pre-Disposal Operations: The Foundation of Safety
Proper disposal begins long before the waste container leaves the laboratory. The following steps are crucial for maintaining a safe environment and ensuring regulatory compliance from the point of generation.
Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory. The rationale is to create a barrier against all potential routes of exposure.
-
Gloves: Nitrile or other chemically resistant gloves are essential. Always inspect gloves for tears or punctures before use and dispose of them as contaminated waste after handling the chemical.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Lab Coat: A flame-resistant lab coat provides a critical barrier to protect your skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[5][6][7]
Waste Segregation: A Critical Step
The single most important principle in chemical waste management is segregation at the source.[8] Mixing incompatible waste streams can lead to violent chemical reactions, while mixing different categories of hazardous waste can unnecessarily complicate and increase the cost of disposal.[9]
Causality: this compound is a halogenated organic waste . Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (HCl, HBr).[9] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire batch and forces the more expensive and energy-intensive disposal method for the entire volume.[9]
Workflow for Chemical Waste Segregation
Caption: Decision workflow for segregating halogenated chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for collecting and preparing this compound for disposal.
Materials Required
-
Designated hazardous waste container (typically a high-density polyethylene or glass bottle with a screw cap).
-
Hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Secondary containment bin (a larger, chemically resistant bin or tray).
-
Permanent marker.
Procedure
-
Container Selection: Obtain a clean, designated waste container from your EHS office. Ensure it is compatible with halogenated organic compounds. Never use a metal can, as prolonged contact can lead to corrosion.[10]
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information, including:
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date the first drop of waste was added (the "accumulation start date").[11]
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
Waste Collection:
-
Perform all transfers of the chemical into the waste container inside a certified chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Storage:
-
Keep the waste container securely capped at all times, except when adding waste.[12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated satellite accumulation area (SAA) within the lab.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Place the primary waste container inside a secondary containment bin to catch any potential leaks.[13]
-
-
Requesting Pickup: Once the container is full, or if you are approaching the maximum accumulation time limit set by your institution (often 90 or 180 days), submit a chemical waste pickup request to your EHS department. Do not allow hazardous waste to accumulate indefinitely.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared and rapid response is key to mitigating harm.
Spill Cleanup Protocol
This protocol is for minor spills (typically <1 liter) that laboratory personnel are trained and equipped to handle. For major spills, evacuate the area and contact your institution's emergency response team immediately.[14]
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the spill area.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described in section 2.1, including respiratory protection if necessary.
-
Contain the Spill: Use absorbent pads or socks to create a dike around the spill to prevent it from spreading. Do not let the chemical enter any drains.[5][15]
-
Absorb the Material: Cover the spill with an inert absorbent material, such as activated carbon, vermiculite, or a commercial spill kit absorbent.[10] Work from the outside of the spill inward.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, cloths) must be disposed of as halogenated hazardous waste.
Diagram of Spill Response Protocol
Caption: Sequential steps for managing a minor chemical spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: 1,2-Dichlorobenzene. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]
-
Louisiana State University. Table of Incompatible Chemicals. Retrieved from [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, January 12). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]
-
University of Canterbury. (2024, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2024, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. NEPIS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
Virginia Tech. (2014, March 4). Anesthetic Gas Use at Virginia Tech. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Lion Technology Inc. (2024, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). HYDROCARBONS, HALOGENATED 1003. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]
-
University of Cincinnati. Advisory 7.3 - Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. PART F. Organochlorine (OC) Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 21). Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Part F. Organochlorine (OC) Compounds. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. cdc.gov [cdc.gov]
- 5. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. emsllcusa.com [emsllcusa.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. vumc.org [vumc.org]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 2-(2-Bromoethoxy)-1,3-dichlorobenzene
As a Senior Application Scientist, I've observed that the most robust safety cultures in research and development are built not on rigid rules, but on a deep, causal understanding of the materials we handle. True safety is proactive, not reactive. When working with a compound like 2-(2-Bromoethoxy)-1,3-dichlorobenzene, it's not enough to simply wear personal protective equipment (PPE); you must understand why each piece is selected, how it functions as part of a protective system, and the specific risks it mitigates.
This guide provides a comprehensive operational plan for the safe handling of this compound (CAS No. 26583-73-3). It is designed for the professional researcher who values not just procedural steps, but the scientific rationale that underpins them. Our goal is to build a self-validating system of safety around this compound, ensuring that every action is deliberate and informed.
Hazard Profile: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is a solid, typically a white to off-white substance, that presents multiple routes of exposure and associated hazards.[1] Its hazardous properties are the primary drivers for our PPE and handling protocols.
According to its Safety Data Sheet (SDS), the compound is classified with several key hazard statements.[2] It is harmful if swallowed, causes significant skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[3] These are not passive warnings; they are directives that inform every aspect of our interaction with this chemical.
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
This table summarizes the primary health hazards associated with this compound, which dictate the minimum required PPE.
The Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a checklist but a dynamic risk assessment. The following protocol outlines the essential equipment and the rationale for its use, forming a comprehensive barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of this compound, especially when dust or aerosols can be generated, must be conducted within a properly functioning laboratory fume hood.[1] This is non-negotiable, as it minimizes the concentration of airborne contaminants in your breathing zone.
Step-by-Step PPE Selection & Donning Workflow
The following diagram illustrates the logical flow for selecting and implementing the correct level of PPE for this compound.
PPE selection workflow for handling this compound.
Detailed PPE Specifications
-
Skin and Body Protection : A flame-resistant, long-sleeved lab coat is mandatory.[4][5] For tasks with a higher risk of spillage, such as handling larger quantities, an impervious chemical-resistant apron should be worn over the lab coat. The key principle is to prevent any skin contact, as the compound is a known skin irritant.[1][2]
-
Hand Protection : Chemically resistant gloves are essential.[5] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use. After handling is complete, dispose of the contaminated gloves in accordance with hazardous waste protocols; do not reuse them.[1] Proper removal technique (without touching the outer surface) is critical to avoid skin contact.
-
Eye and Face Protection : Due to its classification as a serious eye irritant and a lachrymator, robust eye protection is required.[2][3] Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are the minimum requirement.[1][3][4] Standard safety glasses do not provide an adequate seal and are insufficient. When performing operations that could result in splashes, such as transferring solutions or working with pressurized systems, a full-face shield must be worn in addition to the chemical splash goggles.[4][6]
-
Respiratory Protection : The need for respiratory protection is dictated by your risk assessment.
-
Normal, Small-Scale Laboratory Use : With adequate ventilation, such as in a fume hood, respiratory protection may not be necessary.[3][5]
-
Large-Scale Use or Inadequate Ventilation : If a risk assessment indicates the potential for exceeding exposure limits (e.g., handling large quantities, potential for significant dust or aerosol generation, or failing engineering controls), an air-purifying respirator is appropriate.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as it also provides superior eye protection.[1] For emergency situations, a self-contained breathing apparatus (SCBA) is the standard.[1]
-
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Decontamination and Doffing Procedure
Cross-contamination often occurs during the removal of PPE. Always follow a strict doffing sequence:
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles : Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Apron : Remove by rolling it away from the body, keeping the contaminated outer surface contained.
-
Respirator : Remove last.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Emergency First Aid Protocol
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][5]
-
Inhalation : Move the person into fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]
Waste Disposal
All materials contaminated with this compound, including used gloves, weigh paper, and empty containers, must be treated as hazardous waste.[5] This compound is a halogenated organic material and must be segregated into a dedicated "Halogenated Organic Waste" container.[9] Never mix halogenated waste with non-halogenated streams.[9] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5]
By integrating this comprehensive understanding of the hazards with meticulous operational protocols, you create a self-reinforcing system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
- Aaron Chemicals LLC. (2024). This compound Safety Data Sheet.
- C/D/N Isotopes. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2024). 1-(2-Bromoethoxy)-2,4-dichlorobenzene SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- ChemicalBook. (n.d.). This compound Product Description.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- BLD Pharmatech. (n.d.). 1-(2-Bromoethoxy)-2-nitrobenzene SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). 1,3-Dichlorobenzene SAFETY DATA SHEET.
- 3M. (n.d.). Pharmaceutical industry best practice.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
- BLD Pharmatech. (n.d.). 1,3-Dibromo-2,5-dichlorobenzene SAFETY DATA SHEET.
- BLD Pharm. (n.d.). This compound.
- BenchChem. (n.d.). Proper Disposal of 2,4-Dibromo-1-chlorobenzene: A Guide for Laboratory Professionals.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.es [fishersci.es]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
